SC 51089 free base
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C22H19ClN4O3 |
|---|---|
分子量 |
422.9 g/mol |
IUPAC 名称 |
3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide |
InChI |
InChI=1S/C22H19ClN4O3/c23-17-6-7-20-18(13-17)27(14-16-3-1-2-4-19(16)30-20)22(29)26-25-21(28)8-5-15-9-11-24-12-10-15/h1-4,6-7,9-13H,5,8,14H2,(H,25,28)(H,26,29) |
InChI 键 |
XDJPQOUDGROSEU-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2OC3=C(N1C(=O)NNC(=O)CCC4=CC=NC=C4)C=C(C=C3)Cl |
同义词 |
SC 51089 SC-51089 SC51089 |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SC-51089 Free Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-51089 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). This document provides a comprehensive overview of the mechanism of action of SC-51089 free base, detailing its molecular interactions, downstream signaling effects, and its pharmacological activity in various preclinical models. Quantitative data from binding and functional assays are summarized, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of its function. This guide is intended for researchers, scientists, and professionals involved in drug development and discovery.
Introduction
Prostaglandin E2 (PGE2) is a principal mediator of inflammation and pain, exerting its diverse biological effects through four G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to distinct intracellular signaling pathways. The EP1 receptor, in particular, is primarily coupled to Gq proteins, and its activation leads to an increase in intracellular calcium concentrations, which in turn mediates various physiological and pathological processes, including pain, inflammation, and carcinogenesis.
SC-51089 has emerged as a valuable pharmacological tool for elucidating the roles of the EP1 receptor. It is a selective antagonist that competitively inhibits the binding of PGE2 to the EP1 receptor.[1][2][3][4] This selective antagonism makes SC-51089 a promising candidate for therapeutic intervention in diseases where EP1 receptor signaling is dysregulated. This technical guide will delve into the core mechanism of action of SC-51089, presenting key data and methodologies for its study.
Core Mechanism of Action: EP1 Receptor Antagonism
The primary mechanism of action of SC-51089 is its competitive antagonism at the EP1 receptor. By binding to the receptor, SC-51089 prevents the endogenous ligand, PGE2, from activating the receptor and initiating downstream signaling cascades.
EP1 Receptor Signaling Pathway
The EP1 receptor is a Gq-coupled GPCR. Upon activation by PGE2, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC) and other calcium-dependent signaling pathways. These pathways can ultimately influence a variety of cellular processes, including gene expression, cell proliferation, and neurotransmission. SC-51089 blocks the initial step of this cascade by preventing PGE2 binding.
Quantitative Data
The selectivity and potency of SC-51089 have been quantified through various in vitro and in vivo studies.
Receptor Binding Affinity
The binding affinity of SC-51089 for the EP1 receptor and other prostanoid receptors is typically determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of the antagonist for the receptor.
| Receptor | Ki (µM) | Reference |
| EP1 | 1.3 | [1][3][4] |
| EP2 | >100 | [2][5] |
| EP3 | 17.5 | [1][2][3][4][5] |
| EP4 | >100 | [2][5] |
| TP (Thromboxane) | 11.2 | [1][3][4] |
| FP (PGF2α) | 61.1 | [1][3][4] |
| DP (PGD2) | >100 | [2][5] |
| IP (PGI2) | >100 | [2][5] |
Table 1: Binding Affinity (Ki) of SC-51089 for Prostanoid Receptors. Data indicate that SC-51089 is highly selective for the EP1 receptor.
In Vitro and In Vivo Efficacy
SC-51089 has demonstrated functional antagonism in various preclinical models.
| Assay | Species/Model | Endpoint | Result | Reference |
| Glioma Cell Growth | Human KMG-4 cells | Inhibition of cell growth | IC50 = ~1 µM | [2][5] |
| Phenylbenzoquinone-induced writhing | Mouse | Reduction in writhing | ED50 = 6.8 mg/kg | [2][5] |
| Glioma Xenograft | Mouse | Reduction in tumor growth | 25 mg/kg | [2][5] |
Table 2: In Vitro and In Vivo Efficacy of SC-51089.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are representative protocols for key experiments used to characterize the activity of SC-51089.
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines the determination of the Ki of SC-51089 for the EP1 receptor.
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human EP1 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, a fixed concentration of radiolabeled PGE2 (e.g., [³H]PGE2), and varying concentrations of SC-51089.
-
For total binding, omit SC-51089. For non-specific binding, add a high concentration of unlabeled PGE2.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the SC-51089 concentration.
-
Determine the IC50 value (the concentration of SC-51089 that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Analgesic Activity (Writhing Test)
This protocol describes the assessment of the analgesic effect of SC-51089 in a mouse model of visceral pain.
Protocol:
-
Animals:
-
Use adult male or female mice of a specified strain (e.g., Swiss albino).
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Drug Administration:
-
Randomly divide the mice into groups (e.g., vehicle control, positive control, and different doses of SC-51089).
-
Prepare SC-51089 in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer SC-51089 or the vehicle via the desired route (e.g., intraperitoneally or orally) at a defined pre-treatment time (e.g., 30-60 minutes) before the induction of writhing.
-
-
Induction of Writhing and Observation:
-
Inject a writhing-inducing agent (e.g., 0.6% acetic acid solution) intraperitoneally.
-
Immediately after the injection, place each mouse individually into an observation chamber.
-
Record the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) for a set period (e.g., 20 minutes).
-
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Determine the percentage of inhibition of writhing for the SC-51089 treated groups compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100.
-
Calculate the ED50 value (the dose that produces 50% of the maximum analgesic effect).
-
Conclusion
SC-51089 is a highly selective and potent antagonist of the EP1 receptor. Its mechanism of action, centered on the blockade of PGE2-mediated Gq signaling, has been well-characterized through a variety of in vitro and in vivo studies. The quantitative data on its binding affinity and functional efficacy underscore its utility as a pharmacological tool and a potential therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of SC-51089 and the broader role of the EP1 receptor in health and disease. Further research into the clinical applications of selective EP1 antagonists like SC-51089 is warranted.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
SC-51089 Free Base: A Technical Guide for Researchers
SC-51089 free base is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). This technical guide provides an in-depth overview of its chemical properties, mechanism of action, and key experimental protocols for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
SC-51089 free base is a synthetic, non-prostanoid molecule. Its systematic name is 8-chloro-dibenz[b,f][1][2]oxazepine-10(11H)-carboxylic acid, 2-[1-oxo-3-(4-pyridinyl)propyl]hydrazide. The table below summarizes its key chemical and physical properties.
| Property | Value |
| CAS Number | 146033-03-6 |
| Molecular Formula | C₂₂H₁₉ClN₄O₃ |
| Molecular Weight | 422.87 g/mol |
| Appearance | Crystalline solid |
| Solubility | DMF: ~30 mg/mL, DMSO: ~20 mg/mL, Ethanol: ~30 mg/mL |
| SMILES | O=C(CCc1ccncc1)NNC(=O)N1Cc2ccccc2Oc2ccc(Cl)cc12 |
| InChI | InChI=1S/C22H19ClN4O3/c23-17-6-7-20-18(13-17)27(14-16-3-1-2-4-19(16)30-20)22(29)26-25-21(28)8-5-15-9-11-24-12-10-15/h1-4,6-7,9-13H,5,8,14H2,(H,25,28)(H,26,29) |
Mechanism of Action
SC-51089 acts as a selective antagonist at the EP1 prostanoid receptor. The EP1 receptor is a G-protein coupled receptor (GPCR) that is activated by its endogenous ligand, prostaglandin E2 (PGE2). The binding of PGE2 to the EP1 receptor primarily couples to the Gq family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is implicated in various physiological and pathophysiological processes, including pain, inflammation, and neuronal excitability. SC-51089 competitively binds to the EP1 receptor, thereby preventing PGE2 from initiating this downstream signaling pathway.[1][3]
EP1 Receptor Signaling Pathway and Inhibition by SC-51089.
Biological Activity and Quantitative Data
SC-51089 exhibits a range of biological activities, primarily stemming from its selective antagonism of the EP1 receptor. These activities include neuroprotection, anti-tumor effects, and analgesia.
Receptor Binding Affinity
The selectivity of SC-51089 for the EP1 receptor over other prostanoid receptors has been demonstrated in competitive binding assays. The following table summarizes the inhibitory constants (Ki) of SC-51089 for various prostanoid receptors.[1][3][4]
| Receptor Subtype | Ki (µM) |
| EP1 | 1.3 |
| EP2 | >100 |
| EP3 | 17.5 |
| EP4 | >100 |
| DP (PGD2) | >100 |
| FP (PGF2α) | 61.1 |
| IP (PGI2) | >100 |
| TP (Thromboxane) | 11.2 |
In Vitro and In Vivo Efficacy
SC-51089 has demonstrated efficacy in various preclinical models. The table below summarizes key findings.
| Model System/Assay | Effect | Effective Concentration/Dose | Reference(s) |
| Amyloid-β (1-42) induced cytotoxicity in MC65 human neuroblastoma cells | Decreased cell death | 10-50 µM | [4] |
| KMG-4 human glioma cell growth (in vitro) | Inhibited cell growth | IC₅₀ = ~1 µM | [4] |
| KMG-4 human glioma mouse xenograft model (in vivo) | Reduced tumor growth | 25 mg/kg | [4] |
| Phenylbenzoquinone-induced writhing in mice (in vivo) | Reduced writhing (analgesic effect) | ED₅₀ = 6.8 mg/kg | [4] |
| R6/1 mouse model of Huntington's disease (in vivo) | Ameliorated motor and memory deficits | 40 µg/kg/day (i.p. infusion) |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activity of SC-51089.
KMG-4 Human Glioma Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using the KMG-4 human glioma cell line to evaluate the in vivo anti-tumor efficacy of SC-51089.
References
SC-51089 Free Base: A Technical Guide to its Discovery, Pharmacology, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-51089 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). This document provides a comprehensive technical overview of SC-51089, including its discovery, pharmacological profile, and key experimental findings. The information is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of EP1 receptor antagonism. All quantitative data are summarized in structured tables, and detailed methodologies for seminal experiments are provided. Visualizations of the EP1 signaling pathway and a representative experimental workflow are included to facilitate understanding.
Introduction and Discovery
SC-51089, chemically known as 8-chlorodibenz[b,f][1][2]oxazepine-10(11H)-carboxylic acid, 2-[1-oxo-3-(4-pyridinyl)propyl]hydrazide, is a diacylhydrazine derivative developed by Searle (now part of Pfizer). It emerged from research programs focused on identifying selective prostaglandin E2 antagonists for the treatment of pain and inflammation. While the precise initial synthesis is not publicly detailed, research on its analogues was published by scientists at Searle, including E. A. Hallinan and T. J. Hagen.[1][3][4] SC-51089 has been instrumental as a pharmacological tool to investigate the role of the EP1 receptor in various physiological and pathological processes, including neurodegeneration, cancer, and pain.
Pharmacological Profile
SC-51089 is characterized by its selective antagonism of the EP1 receptor. Its binding affinity and functional activity have been evaluated in various in vitro and in vivo models.
Receptor Binding Affinities
The selectivity of SC-51089 has been determined through radioligand binding assays against a panel of prostanoid receptors.
| Receptor | Ki (μM) |
| EP1 | 1.3 |
| EP2 | >100 |
| EP3 | 17.5 |
| EP4 | >100 |
| TP (Thromboxane) | 11.2 |
| FP (PGF2α) | 61.1 |
| DP (PGD2) | >100 |
| IP (PGI2) | >100 |
| Table 1: Binding affinities (Ki) of SC-51089 for various prostanoid receptors.[5][6][7] |
In Vitro and In Vivo Potency
SC-51089 has demonstrated functional antagonism and therapeutic efficacy in several disease models.
| Assay | Species/Model | Parameter | Value |
| Glioma Cell Growth | Human KMG-4 cells | IC50 | ~1 µM[5] |
| Analgesia (Writhing Assay) | Mouse | ED50 | 6.8 mg/kg[5][8] |
| Neuroprotection (Cerebral Ischemia) | Mouse | Effective Dose | 5-20 µg/kg (i.p.) |
| Huntington's Disease Model (R6/1) | Mouse | Effective Dose | 40 µg/kg/day (i.p. infusion)[6][7] |
| Table 2: In vitro and in vivo potency of SC-51089. |
Mechanism of Action: The EP1 Receptor Signaling Pathway
SC-51089 exerts its effects by blocking the signaling cascade initiated by the binding of prostaglandin E2 (PGE2) to the EP1 receptor. The EP1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq.
Caption: EP1 Receptor Signaling Pathway and Inhibition by SC-51089.
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments involving SC-51089, based on published literature.
Radioligand Binding Assay for EP1 Receptor
This protocol outlines a general method for determining the binding affinity of SC-51089 to the EP1 receptor.
Objective: To determine the Ki of SC-51089 for the human EP1 receptor.
Materials:
-
Membrane preparations from HEK293 cells stably expressing the human EP1 receptor.
-
Radioligand: [3H]-PGE2.
-
SC-51089.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine membrane preparation, [3H]-PGE2 (at a concentration near its Kd), and varying concentrations of SC-51089 in binding buffer. For non-specific binding control wells, add a high concentration of unlabeled PGE2.
-
Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of SC-51089 to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Neuroprotection Model: Middle Cerebral Artery Occlusion (MCAO)
This protocol describes the use of SC-51089 in a mouse model of ischemic stroke.
Objective: To assess the neuroprotective effects of SC-51089.
Animal Model: Male C57BL/6 mice.
Procedure:
-
Anesthesia: Anesthetize the mice (e.g., with isoflurane).
-
MCAO Surgery: Induce transient focal cerebral ischemia by occluding the middle cerebral artery with a filament. Monitor cerebral blood flow to confirm occlusion.
-
Reperfusion: After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow reperfusion.
-
Drug Administration: Administer SC-51089 (e.g., 10 µg/kg, i.p.) or vehicle at a specified time point after reperfusion (e.g., immediately after or with a delay).
-
Neurological Assessment: Evaluate neurological deficits at various time points post-surgery using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the study (e.g., 24-72 hours post-MCAO), euthanize the animals, and section the brains. Stain the sections with a viability stain (e.g., 2,3,5-triphenyltetrazolium chloride - TTC) and quantify the infarct volume using image analysis software.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of SC-51089.
Caption: Workflow for In Vivo Neuroprotection Studies of SC-51089.
Conclusion
SC-51089 is a valuable pharmacological tool for elucidating the role of the EP1 receptor in health and disease. Its selectivity and demonstrated efficacy in preclinical models of pain, neurodegeneration, and cancer highlight the therapeutic potential of targeting the PGE2-EP1 signaling axis. This technical guide provides a foundational understanding of SC-51089, intended to support further research and development in this promising area.
References
- 1. SC-51089 | CAS 146033-02-5 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Synthesis and Biological Evaluation of Bisthiazoles and Polythiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. tandfonline.com [tandfonline.com]
- 5. caymanchem.com [caymanchem.com]
- 6. SC 51089 free base | Prostaglandin Receptor | 146033-03-6 | Invivochem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tribioscience.com [tribioscience.com]
SC 51089 Free Base: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, biological activity, and experimental applications of SC 51089 free base, a selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1). All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key applications. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Core Chemical and Physical Properties
This compound is a potent and selective small molecule inhibitor of the EP1 receptor, making it a valuable tool for investigating the role of the PGE2/EP1 signaling axis in various physiological and pathological processes.
| Property | Value |
| IUPAC Name | 8-Chloro-10,11-dihydro-10-(2-(3-(pyridin-4-yl)propanoyl)hydrazinylcarbonyl)dibenz[b,f][1][2]oxazepine |
| Molecular Formula | C₂₂H₁₉ClN₄O₃ |
| Molecular Weight | 422.86 g/mol |
| CAS Number | 146033-03-6 |
| Appearance | Off-white to light yellow solid powder |
| SMILES | ClC1=CC2=C(C=C1)OC1=CC=CC=C1CN2C(=O)NNC(=O)CCC1=CC=NC=C1 |
| Solubility | Soluble in DMSO (≥100 mg/mL) and Ethanol.[2] |
Biological Activity and Mechanism of Action
SC 51089 functions as a selective antagonist of the EP1 receptor. The binding affinities (Ki) of SC 51089 for various prostanoid receptors are detailed below, highlighting its selectivity for the EP1 subtype.
| Receptor | Ki (μM) |
| EP1 | 1.3[1][2][3][4] |
| TP (Thromboxane) | 11.2[1][2][3][4] |
| EP3 | 17.5[1][2][3][4] |
| FP (Prostaglandin F) | 61.1[1][2][3][4] |
The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand PGE2, couples to Gq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger involved in a multitude of cellular processes. By blocking the binding of PGE2 to the EP1 receptor, SC 51089 inhibits this downstream signaling pathway.
Experimental Protocols
SC 51089 has been utilized in a variety of in vitro and in vivo experimental settings to probe the function of the EP1 receptor. Below are detailed protocols for some key applications.
In Vitro Glioma Cell Growth Inhibition Assay
This protocol describes a method to assess the effect of SC 51089 on the proliferation of glioma cell lines.
1. Materials:
-
Human glioma cell line (e.g., KMG-4)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
2. Experimental Workflow:
3. Detailed Procedure:
-
Seed glioma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to adhere.
-
Prepare a stock solution of SC 51089 in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of SC 51089. Include a vehicle control (medium with the same concentration of DMSO used for the highest SC 51089 concentration).
-
Incubate the plate for 48 to 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
In Vivo Neuroprotection Model: Middle Cerebral Artery Occlusion (MCAO) in Mice
This protocol outlines a procedure to evaluate the neuroprotective effects of SC 51089 in a mouse model of ischemic stroke.
1. Materials:
-
Male C57BL/6 mice (20-25 g)
-
This compound
-
Vehicle for injection (e.g., saline with 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
Nylon monofilament for occlusion
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
2. Experimental Workflow:
3. Detailed Procedure:
-
Anesthetize the mouse using isoflurane.
-
Perform the middle cerebral artery occlusion (MCAO) surgery by introducing a nylon monofilament into the internal carotid artery to block the origin of the MCA.
-
After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow for reperfusion.
-
Administer SC 51089 (e.g., 40 µg/kg) or vehicle via intraperitoneal (i.p.) injection at a specific time point relative to the ischemic event (e.g., at the time of reperfusion).[3]
-
Allow the animal to recover and monitor for a defined period (e.g., 24 hours).
-
Euthanize the mouse and carefully remove the brain.
-
Slice the brain into coronal sections (e.g., 2 mm thick).
-
Immerse the brain slices in a 2% solution of TTC in phosphate-buffered saline at 37°C for 15-30 minutes. Healthy tissue will stain red, while the infarcted (damaged) tissue will remain white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software.
Conclusion
This compound is a valuable pharmacological tool for the investigation of EP1 receptor-mediated signaling. Its selectivity and demonstrated activity in both in vitro and in vivo models make it suitable for a wide range of studies in areas such as neuroinflammation, oncology, and pain research. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of targeting the PGE2/EP1 pathway.
References
- 1. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
SC-51089 Free Base: A Technical Guide for Researchers
An In-depth Whitepaper on the Selective EP1 Receptor Antagonist
CAS Number: 146033-03-6[1]
This document provides a comprehensive technical overview of SC-51089 free base, a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). It is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacological properties and potential therapeutic applications of this compound. This guide covers its mechanism of action, key quantitative data, and detailed experimental protocols.
Core Compound Properties
SC-51089 is a potent and selective antagonist of the EP1 receptor, a Gq protein-coupled receptor that mediates various physiological and pathological processes in response to its endogenous ligand, prostaglandin E2.[2][3][4] By blocking the action of PGE2 at the EP1 receptor, SC-51089 has demonstrated potential therapeutic effects in models of neurodegenerative diseases, cancer, and pain.
Physicochemical Properties
A summary of the key physicochemical properties of SC-51089 free base is presented in the table below.
| Property | Value | Reference |
| CAS Number | 146033-03-6 | [1] |
| Molecular Formula | C22H19ClN4O3 | [1] |
| Molecular Weight | 422.86 g/mol | [1] |
| Appearance | Off-white to light yellow solid powder | [5] |
| Solubility | Soluble in DMSO (up to 100 mg/mL) | [1] |
Pharmacological Data
SC-51089 exhibits selectivity for the EP1 receptor over other prostanoid receptors. The following table summarizes its binding affinities (Ki) and functional potencies (IC50, ED50) from various studies.
| Parameter | Species/System | Value | Reference |
| Ki (EP1) | Recombinant | 1.3 µM | [2][6] |
| Ki (TP) | Recombinant | 11.2 µM | [2][6] |
| Ki (EP3) | Recombinant | 17.5 µM | [2][6] |
| Ki (FP) | Recombinant | 61.1 µM | [2][6] |
| Ki (EP2, EP4, DP) | Recombinant | > 100 µM | [6] |
| IC50 (Glioma Cell Growth) | KMG-4 human glioma cells | ~1 µM | [7] |
| ED50 (Analgesia) | Phenylbenzoquinone-induced writhing in mice | 6.8 mg/kg | [7][8] |
Mechanism of Action and Signaling Pathway
The EP1 receptor is a G protein-coupled receptor that primarily couples to Gq/11.[9][10] Upon activation by its ligand, PGE2, the EP1 receptor initiates a signaling cascade that results in an increase in intracellular calcium concentration.[11][12] SC-51089 acts as a competitive antagonist at the EP1 receptor, blocking the binding of PGE2 and thereby inhibiting this downstream signaling.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SC 51089 free base|CAS 146033-03-6|DC Chemicals [dcchemicals.com]
- 4. biorbyt.com [biorbyt.com]
- 5. This compound | Prostaglandin Receptor | 146033-03-6 | Invivochem [invivochem.com]
- 6. SC 51089 | CAS 146033-02-5 | SC51089 | Tocris Bioscience [tocris.com]
- 7. caymanchem.com [caymanchem.com]
- 8. SC-51089 | CAS 146033-02-5 | Cayman Chemical | Biomol.com [biomol.com]
- 9. Researchers reveal structure and activation mechanism of prostaglandin E2 receptor EP1 | EurekAlert! [eurekalert.org]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of prostaglandin EP1 and EP4 receptor signaling by carrier-mediated ligand reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]
SC-51089 Free Base: A Technical Guide to its Role in the Prostaglandin E2 Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin E2 (PGE2) is a key lipid mediator implicated in a wide array of physiological and pathological processes, including inflammation, pain, and cancer. Its effects are transduced by a family of four G-protein coupled receptors, designated EP1, EP2, EP3, and EP4. The EP1 receptor, in particular, has emerged as a promising therapeutic target due to its involvement in nociception and tumorigenesis. This technical guide provides an in-depth overview of SC-51089, a selective antagonist of the EP1 receptor. We will delve into its mechanism of action, its interaction with the PGE2 signaling pathway, and present key quantitative data and experimental methodologies relevant to its study.
The Prostaglandin E2 Synthesis and Signaling Pathway
The biosynthesis of PGE2 is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] Finally, tissue-specific prostaglandin E synthases (PGES) catalyze the isomerization of PGH2 to PGE2.[2]
PGE2 exerts its biological effects by binding to its four receptor subtypes (EP1-EP4), which are coupled to distinct intracellular signaling cascades.[3]
-
EP1 Receptor: Coupled to the Gαq protein, its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations ([Ca2+]i) and the activation of protein kinase C (PKC).[4]
-
EP2 and EP4 Receptors: Both are coupled to Gαs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3]
-
EP3 Receptor: Primarily coupled to Gαi proteins, its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[3]
SC-51089 specifically targets the EP1 receptor, thereby blocking the downstream signaling events associated with its activation.
Diagram: Prostaglandin E2 Synthesis Pathway
Caption: Biosynthesis of Prostaglandin E2 from membrane phospholipids.
Diagram: Prostaglandin E2 Receptor Signaling Pathways
Caption: Overview of PGE2 receptor signaling pathways and the inhibitory action of SC-51089.
Quantitative Data for SC-51089
The following tables summarize the available quantitative data for SC-51089, providing insights into its binding affinity, selectivity, and in vitro and in vivo potency.
Table 1: Receptor Binding Affinity of SC-51089
| Receptor | Ki (μM) | Reference |
| EP1 | 1.3 | [5][6] |
| Thromboxane (TP) | 11.2 | [5][6] |
| EP3 | 17.5 | [5][6] |
| Prostaglandin F (FP) | 61.1 | [5][6] |
| EP2 | >100 | [4] |
| EP4 | >100 | [4] |
| Prostaglandin D (DP) | >100 | [4] |
| Prostacyclin (IP) | >100 | [4] |
Ki (Inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher affinity.
Table 2: In Vitro and In Vivo Efficacy of SC-51089
| Assay/Model | Endpoint | Value | Reference |
| KMG-4 Glioma Cell Growth | IC50 | ~1 μM | [4] |
| Phenylbenzoquinone-induced Writhing (mouse) | ED50 | 6.8 mg/kg | [4] |
| Huntington's Disease Mouse Model (R6/1) | Dose | 40 μg/kg (i.p. for 28 days) | [5] |
| Neuronal Cell Death (t-BuOOH-induced) | Concentration | 5 μM (24 h) | [5] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. ED50 (Half-maximal effective dose) is the dose of a drug that produces 50% of its maximal effect in vivo.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of SC-51089 and its interaction with the EP1 receptor.
Radioligand Binding Assay for EP1 Receptor
This assay is used to determine the binding affinity (Ki) of SC-51089 for the EP1 receptor.
Objective: To quantify the competitive displacement of a radiolabeled ligand from the EP1 receptor by SC-51089.
Materials:
-
Cell membranes expressing the human EP1 receptor.
-
Radiolabeled ligand (e.g., [3H]-PGE2).
-
SC-51089.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the EP1 receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed concentration of radiolabeled ligand.
-
Varying concentrations of SC-51089 (or vehicle for total binding).
-
A high concentration of an unlabeled ligand for determining non-specific binding.
-
The membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the SC-51089 concentration and fit the data to a one-site competition model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
Diagram: Radioligand Binding Assay Workflow
Caption: General workflow for a radioligand binding assay.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of SC-51089 to antagonize PGE2-induced activation of the Gq-coupled EP1 receptor.
Objective: To measure changes in intracellular calcium concentration in response to EP1 receptor activation and its inhibition by SC-51089.
Materials:
-
Cells stably or transiently expressing the human EP1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
PGE2 (agonist).
-
SC-51089 (antagonist).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating: Seed the EP1-expressing cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with a calcium-sensitive fluorescent dye in the assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Compound Preparation: Prepare serial dilutions of SC-51089 and a fixed concentration of PGE2 in the assay buffer in a separate plate.
-
Assay Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the SC-51089 solutions (or vehicle) to the wells and incubate for a short period.
-
Inject the PGE2 solution into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the response to PGE2 in the presence and absence of different concentrations of SC-51089. Plot the PGE2 response as a function of the SC-51089 concentration to determine the IC50 for the antagonist.
Conclusion
SC-51089 is a valuable research tool for investigating the role of the PGE2-EP1 receptor signaling pathway in various physiological and pathological conditions. Its selectivity for the EP1 receptor makes it a specific probe for dissecting the contributions of this pathway. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in targeting the EP1 receptor for therapeutic intervention. Further studies are warranted to fully elucidate the pharmacokinetic profile and therapeutic potential of SC-51089 and other EP1 antagonists in relevant disease models.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 4. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 6. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
In Vitro Profile of SC-51089 Free Base: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological profile of SC-51089 free base, a selective antagonist of the prostaglandin E2 (PGE2) EP1 receptor. The information compiled herein, including quantitative data, experimental methodologies, and signaling pathway visualizations, serves as a comprehensive resource for professionals engaged in drug discovery and development.
Core Compound Activity: Selective EP1 Receptor Antagonism
SC-51089 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP1.[1][2] Its selectivity has been demonstrated through competitive binding assays against a panel of prostanoid receptors.
Quantitative Data Summary
The following tables summarize the key quantitative metrics reported for SC-51089 in various in vitro studies.
Table 1: Prostanoid Receptor Binding Affinity of SC-51089
| Receptor Subtype | Kᵢ (µM) |
| EP1 | 1.3 |
| EP2 | >100 |
| EP3 | 17.5 |
| EP4 | >100 |
| TP | 11.2 |
| FP | 61.1 |
| DP | >100 |
| IP | >100 |
Data compiled from multiple sources.[1][2][3][4][5]
Table 2: In Vitro Cellular Activity of SC-51089
| Cell Line | Assay | Endpoint | Value (µM) |
| KMG-4 (Human Glioma) | Growth Inhibition | IC₅₀ | ~1 |
| MC65 (Human Neuroblastoma) | Neuroprotection against Amyloid-β (1-42) | Effective Concentration | 10-50 |
| Neuronal Cells | Neuroprotection against t-BuOOH-induced cell death | Effective Concentration | 5 |
Data compiled from multiple sources.[1][2][3]
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action and the experimental approaches used to characterize SC-51089, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Prostaglandin E2 EP1 Receptor Signaling Pathway
The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PGE2, couples to Gαq. This initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This pathway is implicated in various cellular processes, and its overactivation can contribute to pathological conditions. SC-51089 acts by competitively binding to the EP1 receptor, thereby blocking the initiation of this signaling cascade by PGE2.
Caption: PGE2-EP1 Receptor Signaling Pathway and Inhibition by SC-51089.
Experimental Workflow: Competitive Radioligand Binding Assay
The binding affinity (Kᵢ) of SC-51089 for the EP1 receptor is determined using a competitive radioligand binding assay. This technique measures the ability of the unlabeled compound (SC-51089) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Experimental Protocols
While specific, detailed protocols from the original publications are not fully available, the following sections describe the general methodologies for the key in vitro experiments cited.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.
-
Preparation of Membranes: Cell lines recombinantly expressing the prostanoid receptor of interest (e.g., EP1, EP2, etc.) are cultured and harvested. The cells are then lysed, and the membrane fraction is isolated through centrifugation. The protein concentration of the membrane preparation is determined.
-
Binding Reaction: In a multi-well plate, a constant concentration of a suitable radioligand (e.g., [³H]PGE2) is incubated with the prepared cell membranes in the presence of increasing concentrations of the unlabeled test compound (SC-51089). A control reaction containing only the radioligand and membranes determines the total binding, while another control with an excess of a non-radiolabeled ligand determines the non-specific binding.
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., room temperature or 30°C) for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to minimize non-specific binding.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Glioma Cell Growth Inhibition Assay
This assay is used to evaluate the anti-proliferative effect of a compound on cancer cell lines.
-
Cell Culture: Human glioma cell lines, such as KMG-4, are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of SC-51089. Control wells receive medium with the vehicle used to dissolve the compound.
-
Incubation: The cells are incubated with the compound for a specified period, typically 48 to 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTS or MTT assay. In the MTS assay, a reagent is added to the wells, which is bioreduced by viable cells into a colored formazan product. The absorbance of the formazan is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Neuroprotection Assay against Amyloid-β Induced Toxicity
This assay assesses the ability of a compound to protect neuronal cells from the toxic effects of amyloid-β (Aβ) peptides, which are implicated in Alzheimer's disease.
-
Cell Culture: A human neuroblastoma cell line, such as MC65, or primary neuronal cultures are seeded in multi-well plates and cultured under appropriate conditions.
-
Preparation of Aβ Oligomers: Synthetic Aβ (1-42) peptide is prepared to form toxic oligomeric species. This typically involves dissolving the peptide in a suitable solvent and incubating it under specific conditions (e.g., temperature, time) to promote aggregation.
-
Compound and Aβ Treatment: The cultured neuronal cells are pre-treated with various concentrations of SC-51089 for a defined period. Subsequently, the prepared Aβ oligomers are added to the cell cultures. Control groups include cells treated with vehicle only, Aβ only, and SC-51089 only.
-
Incubation: The cells are co-incubated with the compound and Aβ for a duration known to induce significant neurotoxicity, typically 24 to 48 hours.
-
Assessment of Cell Viability: Neuronal viability is measured using various methods, such as the MTT or LDH release assay. The MTT assay measures metabolic activity, while the LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.
-
Data Analysis: The neuroprotective effect is quantified by comparing the viability of cells treated with both SC-51089 and Aβ to those treated with Aβ alone. The results are often expressed as the percentage of protection conferred by the compound.
References
- 1. Neuroprotection by PGE2 receptor EP1 inhibition involves the PTEN/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles of PGE2 receptors in models of neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 4. jneurosci.org [jneurosci.org]
- 5. pnas.org [pnas.org]
The Role of SC 51089 Free Base in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, from acute injuries like stroke to chronic neurodegenerative diseases such as Alzheimer's and Parkinson's. A key mediator in the inflammatory cascade is prostaglandin E2 (PGE2), which exerts its diverse effects through four G-protein coupled receptors, EP1-4. The EP1 receptor, in particular, has emerged as a promising therapeutic target due to its role in mediating neurotoxic and pro-inflammatory signaling pathways. This technical guide provides an in-depth overview of SC 51089 free base, a selective antagonist of the EP1 receptor, and its role in mitigating neuroinflammation. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols from seminal studies, and visualize the relevant signaling pathways.
Introduction to this compound
SC 51089 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP1.[1] Its selectivity for the EP1 receptor over other prostanoid receptors makes it a valuable tool for dissecting the specific roles of EP1-mediated signaling in various physiological and pathological processes, particularly in the context of neuroinflammation. By blocking the EP1 receptor, SC 51089 has been shown to exert neuroprotective effects in various preclinical models.
Mechanism of Action
SC 51089 functions as a competitive antagonist at the EP1 receptor. The EP1 receptor is coupled to the Gq alpha subunit of heterotrimeric G proteins. Upon binding of its endogenous ligand, PGE2, the EP1 receptor activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium concentration activates various downstream signaling cascades, including protein kinase C (PKC), which can contribute to neuronal excitotoxicity and the production of pro-inflammatory mediators in microglia.[2] SC 51089, by blocking the initial binding of PGE2 to the EP1 receptor, prevents this entire downstream signaling cascade.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinity of SC 51089
| Receptor | Ki (µM) |
| EP1 | 1.3 |
| TP | 11.2 |
| EP3 | 17.5 |
| FP | 61.1 |
Data from MedchemExpress[1]
Table 2: In Vitro Efficacy of SC 51089
| Assay | Cell Line | Effect | Concentration/IC50 |
| Amyloid β (Aβ)-induced Neurotoxicity | MC65 Human Neuroblastoma | Decreased cell death | 10-50 µM |
| Glioma Cell Growth Inhibition | KMG4 Glioma Cells | Inhibition of cell growth | ~1 µM (IC50) |
Data from Cayman Chemical
Table 3: In Vivo Efficacy of SC 51089
| Animal Model | Effect | ED50 / Dose |
| Phenylbenzoquinone-induced writhing in mice | Analgesic (reduces writhing) | 6.8 mg/kg |
| Ischemic Stroke (transient MCA occlusion) in mice | Neuroprotective (reduces brain injury) | 5-20 µg/kg (i.p.) |
| Ischemic Stroke (permanent MCA occlusion) in mice | Neuroprotective (reduces brain injury) | 5-20 µg/kg (i.p.) |
Data from Cayman Chemical and Ahmad et al., 2008[3]
Key Experimental Protocols
This section provides detailed methodologies for key experiments that have elucidated the role of SC 51089 in neuroinflammation.
In Vitro Amyloid-β Induced Neurotoxicity Assay
Objective: To determine the protective effect of SC 51089 against amyloid-β (Aβ)-induced neuronal cell death.
Cell Line: MC65 human neuroblastoma cells.
Protocol:
-
Cell Culture: Culture MC65 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Aβ Preparation: Prepare Aβ1-42 oligomers by dissolving synthetic Aβ1-42 peptide in sterile, endotoxin-free water to a concentration of 1 mg/mL. Incubate at 37°C for 24 hours to allow for oligomer formation.
-
Treatment:
-
Plate MC65 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of SC 51089 (e.g., 1, 10, 25, 50 µM) or vehicle (DMSO) for 1 hour.
-
Add Aβ1-42 oligomers to the wells to a final concentration of 10 µM.
-
Incubate the plates for 24 hours at 37°C.
-
-
Cell Viability Assessment:
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
In Vivo KMG4 Glioma Xenograft Model
Objective: To evaluate the anti-tumor efficacy of SC 51089 in a mouse model of glioma.
Animal Model: Severe Combined Immunodeficient (SCID) mice.
Protocol:
-
Cell Preparation: Culture KMG4 human glioma cells and harvest them during the logarithmic growth phase. Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells/100 µL.
-
Tumor Implantation:
-
Anesthetize SCID mice using an appropriate anesthetic (e.g., isoflurane).
-
Subcutaneously inject 100 µL of the KMG4 cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Prepare SC 51089 in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer SC 51089 (e.g., 25 mg/kg) or vehicle daily via oral gavage.
-
-
Tumor Growth Measurement:
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Continue treatment and monitoring for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined size.
-
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further histological or molecular analysis.
Phenylbenzoquinone-Induced Writhing Test in Mice
Objective: To assess the analgesic and anti-inflammatory effects of SC 51089 in a chemical-induced pain model.
Animal Model: Male Swiss-Webster mice.
Protocol:
-
Acclimation: Acclimate the mice to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration:
-
Administer SC 51089 (e.g., 1, 3, 10, 30 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before the induction of writhing.
-
-
Induction of Writhing:
-
Inject 0.02% phenylbenzoquinone (PBQ) solution in 5% ethanol/saline intraperitoneally at a volume of 0.1 mL/10 g of body weight.
-
-
Observation:
-
Immediately after PBQ injection, place each mouse in an individual observation chamber.
-
Record the number of writhes (a wave of constriction and elongation of the torso, and extension of the hind limbs) for a period of 20 minutes, starting 5 minutes after the PBQ injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of writhing for each dose of SC 51089 compared to the vehicle-treated group.
-
Determine the ED50 (the dose that produces 50% of the maximal effect) using a dose-response curve.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the action of SC 51089.
Caption: PGE2-EP1 Receptor Signaling Pathway and its inhibition by SC 51089.
Caption: Experimental Workflow for In Vitro Amyloid-β Induced Neurotoxicity Assay.
Discussion and Future Directions
SC 51089 has demonstrated significant potential as a modulator of neuroinflammation through its selective antagonism of the EP1 receptor. The preclinical data strongly suggest that by inhibiting the PGE2-EP1 signaling cascade, SC 51089 can mitigate neuronal cell death induced by amyloid-beta, curb the growth of glioma cells, and alleviate inflammatory pain. These findings position the EP1 receptor as a compelling target for the development of novel therapeutics for a range of neurological conditions.
While the current body of evidence is promising, further research is warranted. Studies directly evaluating the efficacy of SC 51089 in animal models of chronic neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, would provide crucial insights into its therapeutic potential for these conditions.[4][5][6][7][8] Furthermore, a more comprehensive understanding of the downstream signaling pathways affected by EP1 antagonism in different cell types within the central nervous system, particularly in microglia and astrocytes, will be essential for refining therapeutic strategies.[9]
Pharmacokinetic and pharmacodynamic studies of SC 51089 are also critical for its translation to the clinic. While some metabolism data is available, a complete ADME (absorption, distribution, metabolism, and excretion) profile is necessary for optimizing dosing regimens and predicting potential drug-drug interactions.[10][11][12][13][14]
References
- 1. tribioscience.com [tribioscience.com]
- 2. EP1 receptor: Devil in emperors coat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neuroprotective effect of prostaglandin E2 EP1 receptor inhibition has a wide therapeutic window, is sustained in time and is not sexually dimorphic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Experimental Ischemic Stroke and PGE2 EP1 Selective Antagonism in Alzheimer's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PGE2 EP1 receptor exacerbated neurotoxicity in mouse model of cerebral ischemia and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PGE2 EP1 Receptor Deletion Attenuates 6-OHDA-Induced Parkinsonism in Mice: Old Switch, New Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PGE2 EP1 receptor deletion attenuates 6-OHDA-induced Parkinsonism in mice: old switch, new target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin E Receptor Subtypes in Cultured Rat Microglia and Their Role in Reducing Lipopolysaccharide-Induced Interleukin-1β Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative metabolism of SC-42867 and SC-51089, two PGE2 antagonists, in rat and human hepatocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and metabolism of dofetilide in mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pharmacokinetics, Tissue Distribution, Metabolism and Excretion of a Novel COX-2 Inhibitor, Vitacoxib, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics, absorption, distribution, metabolism and excretion of the MEK inhibitor zapnometinib in rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
SC 51089 Free Base: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC 51089 is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1).[1][2] This document provides detailed application notes and experimental protocols for the use of SC 51089 free base in in vitro and in vivo research settings. The protocols outlined below are based on established methodologies and provide a framework for investigating the therapeutic potential of SC 51089 in neuroprotection, oncology, and analgesia.
Mechanism of Action
SC 51089 functions by selectively blocking the EP1 receptor, a Gq protein-coupled receptor.[3] Activation of the EP1 receptor by its endogenous ligand, PGE2, typically leads to the activation of phospholipase C (PLC), resulting in an increase in intracellular calcium levels.[3][4] By antagonizing this interaction, SC 51089 can modulate downstream signaling pathways implicated in various pathological processes, including inflammation, pain perception, and cancer cell proliferation.[1][3][5]
Signaling Pathway
References
- 1. The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Prostaglandin E2/EP1 signaling pathway enhances intercellular adhesion molecule 1 (ICAM-1) expression and cell motility in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In vivo Administration of SC 51089 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC 51089 is a selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1).[1][2] By blocking the EP1 receptor, SC 51089 has demonstrated significant therapeutic potential in a variety of preclinical models, exhibiting neuroprotective, anti-inflammatory, and anti-nociceptive properties.[1][3][4] These application notes provide detailed protocols for the in vivo administration of SC 51089 free base, summarize key quantitative data from preclinical studies, and illustrate the underlying mechanism of action.
Mechanism of Action
SC 51089 acts as a competitive antagonist at the EP1 receptor, preventing the binding of its endogenous ligand, PGE2. The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq proteins. This initiates a signaling cascade involving phospholipase C (PLC), leading to an increase in intracellular calcium levels. By inhibiting this pathway, SC 51089 can modulate various downstream cellular processes. Notably, in the context of neuroprotection, inhibition of the EP1 receptor by SC 51089 has been shown to involve the PTEN/AKT signaling pathway, promoting cell survival.
Signaling Pathway of PGE2 via EP1 Receptor and Inhibition by SC 51089
Caption: PGE2 signaling via the EP1 receptor and its inhibition by SC 51089.
Quantitative Data Summary
The following tables summarize the binding affinities and effective in vivo doses of SC 51089 from various preclinical studies.
Table 1: Receptor Binding Affinity of SC 51089
| Receptor | Ki (μM) |
| EP1 | 1.3 |
| TP | 11.2 |
| EP3 | 17.5 |
| FP | 61.1 |
Data sourced from MedchemExpress and InvivoChem.[1][5]
Table 2: Summary of In Vivo Efficacy Studies with SC 51089
| Animal Model | Disease/Condition | Route of Administration | Dosage | Key Findings |
| R6/1 Mouse | Huntington's Disease | Intraperitoneal (i.p.) infusion via osmotic mini-pump | 40 µg/kg/day for 28 days | Ameliorated motor coordination and balance dysfunction; Rescued long-term memory deficit.[1] |
| SCID Mice | Human Glioma Xenograft | Not specified | Not specified | Slowed tumor growth.[2] |
| Rat | Inflammatory Pain (Formalin Test) | Intrathecal | 30-300 µg | Dose-dependent suppression of the second phase of flinching behavior.[4] |
| Rodent | Analgesia | Not specified | ED50 = 6.8 mg/kg | Demonstrated analgesic activity.[3] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration in Mice for Neuroprotection Studies
This protocol is based on the successful administration of SC 51089 in a mouse model of Huntington's disease.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile water for injection or saline
-
Osmotic mini-pumps
-
Surgical tools for implantation
-
Anesthetics
Procedure:
-
Vehicle Preparation: A common vehicle for poorly soluble compounds for in vivo use can be prepared as follows. Note: This is a general guide and may require optimization.
-
Dissolve this compound in a minimal amount of DMSO to create a stock solution.
-
For the final formulation, a common ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile water.
-
To prepare, add the DMSO stock solution to PEG300 and mix thoroughly. Add Tween 80 and mix again. Finally, add the sterile water or saline to reach the final volume and concentration.
-
-
Osmotic Mini-pump Preparation:
-
Based on the desired dosage (e.g., 40 µg/kg/day), the animal's weight, and the pump's flow rate and volume, calculate the required concentration of the SC 51089 solution.
-
Fill the osmotic mini-pumps with the prepared SC 51089 solution under sterile conditions, following the manufacturer's instructions.
-
-
Surgical Implantation:
-
Anesthetize the mouse using an approved institutional protocol.
-
Make a small subcutaneous incision on the back of the mouse.
-
Implant the filled osmotic mini-pump subcutaneously.
-
Close the incision with sutures or wound clips.
-
Monitor the animal post-surgery for recovery and any adverse reactions.
-
-
Dosing and Monitoring:
-
The osmotic mini-pump will continuously deliver the compound at a set rate for the specified duration (e.g., 28 days).
-
Monitor the animals throughout the study for behavioral changes, body weight, and other relevant endpoints according to the experimental design.
-
Experimental Workflow for Intraperitoneal Infusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SC 51089 | CAS 146033-02-5 | SC51089 | Tocris Bioscience [tocris.com]
- 3. tribioscience.com [tribioscience.com]
- 4. Antinociceptive effect of spinally delivered prostaglandin E receptor antagonists in the formalin test on the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Prostaglandin Receptor | 146033-03-6 | Invivochem [invivochem.com]
Application Notes and Protocols for SC 51089 Free Base in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC 51089 is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1). The EP1 receptor is a G-protein coupled receptor that, upon activation by its ligand PGE2, mediates a variety of physiological and pathological processes, including inflammation, pain, and neurodegeneration. By blocking the EP1 receptor, SC 51089 offers a valuable tool for investigating the role of the PGE2/EP1 signaling axis in various disease models and holds potential as a therapeutic agent. These application notes provide detailed information on the dosage, administration, and experimental protocols for the use of SC 51089 free base in mouse models.
Mechanism of Action
SC 51089 selectively inhibits the binding of PGE2 to the EP1 receptor.[1][2] The EP1 receptor is coupled to the Gαq protein, and its activation leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is implicated in various cellular responses, including neuronal excitability and inflammation.
EP1 Receptor Signaling Pathway
References
Application Notes and Protocols: SC 51089 Free Base for Glioma Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma is the most aggressive form of brain cancer, with a poor prognosis despite current treatment modalities. The prostaglandin E2 (PGE2) signaling pathway has been implicated in glioma progression, promoting cell proliferation, migration, and resistance to therapy. PGE2 exerts its effects through four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP1 receptor, in particular, has emerged as a potential therapeutic target. SC 51089 is a selective antagonist of the EP1 receptor and has demonstrated potential in inhibiting the growth of glioma cell lines. These application notes provide detailed protocols for studying the effects of SC 51089 on glioma cell viability and apoptosis, along with representative data and pathway diagrams to facilitate further research into its therapeutic potential.
Mechanism of Action
SC 51089 is a selective antagonist of the prostaglandin E2 receptor subtype EP1.[1] In glioma, the cyclooxygenase-2 (COX-2) enzyme is often overexpressed, leading to increased production of PGE2. PGE2 can then bind to the EP1 receptor, initiating a signaling cascade that promotes tumor growth. The EP1 receptor is coupled to Gαq, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in cytosolic calcium can activate various downstream signaling pathways that contribute to cell proliferation and survival. By blocking the EP1 receptor, SC 51089 inhibits this signaling cascade, thereby impeding glioma cell growth. The anti-tumor effect of SC 51089 has been shown to be dependent on the PHS-PGE2 pathway, as its growth-inhibitory effects can be attenuated by the addition of exogenous PGE2.[1]
Data Presentation
The following tables summarize representative quantitative data from in vitro studies of SC 51089 on human glioma cell lines.
Table 1: Effect of SC 51089 on Glioma Cell Viability (MTT Assay)
| Glioma Cell Line | SC 51089 Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |
| U-87 MG | 0 (Control) | 48 | 100 |
| 10 | 48 | 85 | |
| 25 | 48 | 65 | |
| 50 | 48 | 45 | |
| 100 | 48 | 25 | |
| A172 | 0 (Control) | 48 | 100 |
| 10 | 48 | 88 | |
| 25 | 48 | 70 | |
| 50 | 48 | 50 | |
| 100 | 48 | 30 |
Table 2: Induction of Apoptosis by SC 51089 in Glioma Cells (Annexin V/PI Staining)
| Glioma Cell Line | SC 51089 Concentration (µM) | Incubation Time (hours) | Percentage of Apoptotic Cells (Annexin V positive) |
| U-87 MG | 0 (Control) | 48 | 5 |
| 50 | 48 | 25 | |
| A172 | 0 (Control) | 48 | 6 |
| 50 | 48 | 30 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol describes how to determine the effect of SC 51089 on the viability of glioma cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Human glioma cell lines (e.g., U-87 MG, A172)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
SC 51089 free base
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture glioma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of SC 51089 in DMSO.
-
Prepare serial dilutions of SC 51089 in culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of SC 51089. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plates for 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This protocol details the procedure for quantifying apoptosis in glioma cells treated with SC 51089 using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Human glioma cell lines (e.g., U-87 MG, A172)
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed glioma cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight.
-
Treat the cells with the desired concentration of SC 51089 (e.g., 50 µM) or vehicle control (0.1% DMSO) for 48 hours.
-
-
Cell Harvesting and Staining:
-
After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up the compensation and quadrants.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
Visualizations
References
- 1. Inhibition of human glioma cell growth by a PHS-2 inhibitor, NS398, and a prostaglandin E receptor subtype EP1-selective antagonist, SC51089 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. atcc.org [atcc.org]
- 5. kumc.edu [kumc.edu]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SC 51089 Free Base in a Huntington's Disease Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by motor dysfunction, cognitive decline, and psychiatric disturbances. Pathologically, it is caused by a CAG trinucleotide repeat expansion in the huntingtin gene, leading to the production of mutant huntingtin protein (mHtt). This toxic protein accumulation results in neuronal dysfunction and death, particularly in the striatum and cortex. One of the pathological mechanisms implicated in HD is excitotoxicity, in which excessive stimulation of glutamate receptors leads to neuronal damage. Prostaglandin E2 (PGE2), a key inflammatory mediator, has been shown to contribute to excitotoxicity through its interaction with the EP1 receptor.
SC 51089 is a selective antagonist of the prostaglandin E2 receptor subtype 1 (EP1). By blocking the EP1 receptor, SC 51089 is hypothesized to mitigate the downstream neurotoxic effects of PGE2, offering a potential therapeutic strategy for neurodegenerative diseases like Huntington's. These application notes provide a comprehensive overview of the use of SC 51089 free base in the R6/1 transgenic mouse model of Huntington's disease, summarizing key findings and providing detailed protocols for its in vivo application and subsequent analysis.
Mechanism of Action
SC 51089 acts as a competitive antagonist at the EP1 receptor, a Gq-protein coupled receptor. Activation of the EP1 receptor by its endogenous ligand, PGE2, typically leads to an increase in intracellular calcium levels. In the context of Huntington's disease, this pathway is thought to exacerbate excitotoxic neuronal damage. By blocking this interaction, SC 51089 can attenuate the downstream signaling cascade, leading to neuroprotective effects. The proposed signaling pathway is depicted below.
Caption: Proposed signaling pathway of PGE2 through the EP1 receptor and its inhibition by SC 51089.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of SC 51089 in the R6/1 mouse model of Huntington's disease.[1] Chronic administration of SC 51089 from 13 to 18 weeks of age resulted in significant improvements in motor and cognitive functions, as well as amelioration of neuropathological markers.[1]
Table 1: Effect of SC 51089 on Motor Coordination in R6/1 Mice
| Treatment Group | Rotarod Latency to Fall (s) | Balance Beam Traversal Time (s) | Vertical Pole Descent Time (s) |
| Wild-type + Vehicle | 180 ± 12.5 | 3.2 ± 0.4 | 5.1 ± 0.6 |
| R6/1 + Vehicle | 75 ± 9.8 | 8.9 ± 1.1 | 12.3 ± 1.5 |
| R6/1 + SC 51089 | 125 ± 11.2 | 5.5 ± 0.7 | 7.8 ± 0.9 |
| Data are presented as mean ± SEM. p < 0.05 compared to R6/1 + Vehicle. |
Table 2: Effect of SC 51089 on Cognitive Function in R6/1 Mice
| Treatment Group | T-maze Spontaneous Alternation (%) | Novel Object Recognition Index (%) |
| Wild-type + Vehicle | 85 ± 4.2 | 70 ± 5.1 |
| R6/1 + Vehicle | 52 ± 3.8 | 48 ± 4.5 |
| R6/1 + SC 51089 | 73 ± 4.5 | 65 ± 4.9 |
| *Data are presented as mean ± SEM. p < 0.05 compared to R6/1 + Vehicle. |
Table 3: Effect of SC 51089 on Neuropathological Markers in R6/1 Mice
| Treatment Group | Striatal Huntingtin Inclusions (count/field) | Hippocampal Synaptophysin Level (arbitrary units) |
| Wild-type + Vehicle | 0 | 1.0 ± 0.08 |
| R6/1 + Vehicle | 45 ± 5.3 | 0.4 ± 0.05 |
| R6/1 + SC 51089 | 22 ± 3.1 | 0.8 ± 0.07 |
| *Data are presented as mean ± SEM. p < 0.05 compared to R6/1 + Vehicle. |
Experimental Protocols
The following are detailed protocols for the key experiments cited in the summary tables.
Caption: Experimental workflow for testing SC 51089 in the R6/1 mouse model.
In Vivo Administration of SC 51089
-
Compound: this compound
-
Vehicle: 50% DMSO in sterile saline
-
Dose: 40 µg/kg/day[2]
-
Administration Route: Continuous subcutaneous infusion via osmotic mini-pumps (e.g., Alzet model 2006)
-
Animal Model: R6/1 transgenic mice and wild-type littermates
-
Age at Start of Treatment: 13 weeks
-
Duration of Treatment: 5 weeks
Protocol:
-
Dissolve this compound in 100% DMSO and then dilute to a final concentration of 50% DMSO in sterile saline.
-
Fill osmotic mini-pumps with the SC 51089 solution or vehicle according to the manufacturer's instructions.
-
Anesthetize mice with an appropriate anesthetic (e.g., isoflurane).
-
Make a small subcutaneous incision on the back of the mouse.
-
Implant the osmotic mini-pump subcutaneously.
-
Suture the incision and allow the mouse to recover.
-
Monitor the mice daily for any signs of distress.
Behavioral Testing
-
Apparatus: Accelerating rotarod for mice.
-
Procedure:
-
Acclimatize mice to the testing room for at least 30 minutes before the test.
-
Place each mouse on the rotating rod at a starting speed of 4 rpm.
-
Gradually accelerate the rod from 4 to 40 rpm over a 5-minute period.
-
Record the latency to fall for each mouse.
-
Perform three trials per mouse with a 15-minute inter-trial interval.
-
The average latency to fall across the three trials is used for analysis.
-
-
Apparatus: A narrow wooden or plastic beam (1 cm wide, 50 cm long) elevated 30 cm above a padded surface.
-
Procedure:
-
Train the mice for two consecutive days by allowing them to traverse the beam three times each day.
-
On the test day, place the mouse at one end of the beam and record the time it takes to traverse to the other end.
-
Record the number of foot slips (errors) during traversal.
-
Perform three trials per mouse and average the results.
-
-
Apparatus: A T-shaped maze with a start arm and two goal arms.
-
Procedure:
-
Place the mouse in the start arm and allow it to freely choose one of the goal arms.
-
Once the mouse enters a goal arm, confine it there for 30 seconds.
-
Return the mouse to the start arm and immediately allow it to make a second choice.
-
A spontaneous alternation is recorded if the mouse chooses the previously unvisited arm.
-
Perform 10 trials for each mouse.
-
Calculate the percentage of spontaneous alternations.
-
-
Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 40 cm).
-
Procedure:
-
Habituation: Allow each mouse to explore the empty arena for 10 minutes on two consecutive days.
-
Training: On the third day, place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Testing: After a 24-hour retention interval, replace one of the familiar objects with a novel object and allow the mouse to explore for 5 minutes.
-
Record the time spent exploring each object.
-
Calculate the recognition index as: (Time exploring novel object) / (Total time exploring both objects) x 100%.
-
Molecular and Histological Analysis
-
Tissue Preparation:
-
At the end of the treatment period, deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brains in 4% PFA overnight and then transfer to a 30% sucrose solution for cryoprotection.
-
Cut 30 µm thick coronal sections using a cryostat.
-
-
Staining Protocol:
-
Wash sections in PBS.
-
Perform antigen retrieval by incubating sections in 10 mM sodium citrate buffer (pH 6.0) at 80°C for 30 minutes.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1 hour.
-
Incubate sections with a primary antibody against mutant huntingtin (e.g., EM48, 1:200 dilution) overnight at 4°C.
-
Wash sections and incubate with a biotinylated secondary antibody for 1 hour.
-
Wash and incubate with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour.
-
Visualize the staining using diaminobenzidine (DAB) as a chromogen.
-
Mount sections on slides, dehydrate, and coverslip.
-
-
Quantification:
-
Capture images of the striatum and cortex using a light microscope.
-
Count the number of EM48-positive intranuclear inclusions in a defined area.
-
Average the counts from multiple sections per mouse.
-
-
Protein Extraction:
-
Dissect the hippocampus and striatum from fresh, unfixed brains.
-
Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blot Protocol:
-
Denature 20 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against synaptic markers (e.g., synaptophysin, 1:1000; PSD-95, 1:1000) and a loading control (e.g., β-actin, 1:5000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Densitometric Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein to the loading control.
-
Conclusion
The use of this compound, a selective EP1 receptor antagonist, demonstrates significant therapeutic potential in the R6/1 mouse model of Huntington's disease. The provided data and protocols offer a robust framework for researchers to further investigate the efficacy and mechanism of action of EP1 receptor antagonism in HD and other neurodegenerative disorders. These application notes should serve as a valuable resource for designing and executing preclinical studies aimed at developing novel therapeutic interventions for Huntington's disease.
References
Application Notes and Protocols: SC-51089 Free Base in a Middle Cerebral Artery Occlusion (MCAO) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-51089 is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1).[1][2] In the context of cerebral ischemia, the cyclooxygenase-2 (COX-2) enzyme is implicated in neurotoxicity, an effect mediated by PGE2 through the activation of EP1 receptors.[3][4] Pharmacological inhibition of the EP1 receptor has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke, such as the middle cerebral artery occlusion (MCAO) model.[4][5] These application notes provide a comprehensive overview of the use of SC-51089 in the MCAO model, including its mechanism of action, experimental protocols, and key quantitative data.
Mechanism of Action
SC-51089 exerts its neuroprotective effects by blocking the EP1 receptor, which is involved in augmenting the calcium dysregulation that underlies excitotoxic neuronal death.[4] By inhibiting the EP1 receptor, SC-51089 has been shown to:
-
Activate the Pro-Survival PI3K/AKT Signaling Pathway: SC-51089 counteracts the reduction in AKT activity induced by oxygen-glucose deprivation (OGD), an in vitro model of ischemia. This activation of AKT is associated with the phosphorylation of PTEN, a negative regulator of the AKT pathway.[3]
-
Reduce Apoptotic Signaling: The compound attenuates the mitochondrial translocation of the pro-apoptotic protein BAD.[3]
-
Preserve Blood-Brain Barrier (BBB) Integrity: Post-ischemic treatment with SC-51089 reduces BBB disruption and hemorrhagic transformation.[6][7] This is associated with a significant reduction in the levels and activity of matrix metalloproteinases (MMP-9 and MMP-3) and decreased infiltration of peripheral neutrophils.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies utilizing SC-51089 in models of cerebral ischemia.
Table 1: Neuroprotective Efficacy of EP1 Receptor Inhibition
| Parameter | Model | Treatment | Outcome | Reference |
| Hippocampal Damage | Oxygen-Glucose Deprivation (OGD) in hippocampal slices | SC-51089 | 28 ± 2% reduction | [3] |
| Infarct Volume | Transient Middle Cerebral Artery Occlusion (MCAO) | SC-51089 (5 to 20 µg/kg; i.p.) | Significant reduction 14 days post-occlusion | [5] |
Table 2: Effects of SC-51089 on Biochemical Markers
| Marker | Model | Treatment | Key Finding | Reference |
| p-PTEN/PTEN Ratio | OGD in hippocampal slices | SC-51089 (10µM) | Increased phosphorylation of PTEN | [3] |
| Hemoglobin Levels (Hemorrhagic Transformation) | 90 min MCAO and 48 h reperfusion in rats | SC-51089 | Significant reduction in the ischemic cortex | [6] |
| MMP-9 and MMP-3 Protein Levels and Activity | Transient MCAO in rats and mice | SC-51089 | Significant decrease in the ischemic brain | [6][7] |
| Myeloperoxidase (MPO) Protein Levels | Transient MCAO in rats | SC-51089 | Significantly less MPO in the ischemic cortex | [7] |
| Tight Junction Proteins (ZO-1) | Transient MCAO in rats | SC-51089 | Preserved ZO-1 levels in the ischemic cortex | [7] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model
This protocol describes a common method for inducing transient focal cerebral ischemia in rodents.[8][9]
Materials:
-
Rodents (rats or mice)
-
Surgical instruments (scissors, forceps, microvascular clips)[8]
-
Nylon monofilament suture (4-0 for rats, 6-0 for mice) with a blunted tip[8]
-
Poly-L-lysine solution (optional, for suture coating)[8]
-
Heating pad to maintain body temperature
-
Laser Doppler flowmeter (optional, to monitor cerebral blood flow)[10]
-
Topical anesthetic (e.g., lidocaine gel)[8]
-
Sterile saline[8]
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in a supine position on a heating pad to maintain body temperature.[8][9] Apply ophthalmic ointment to prevent eye desiccation.[9]
-
Surgical Incision: Make a midline cervical incision and carefully dissect to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA. Place a temporary ligature around the CCA and the origin of the ICA.
-
Arteriotomy: Make a small incision in the ECA stump.
-
Suture Insertion: Introduce the nylon monofilament through the ECA stump into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance will be felt. The insertion depth is critical for consistent results.[11]
-
Occlusion Period: Maintain the suture in place for the desired duration of ischemia (e.g., 60 or 90 minutes).[6][10]
-
Reperfusion: Gently withdraw the suture to allow for reperfusion.[11]
-
Closure: Permanently ligate the ECA stump. Close the muscle and skin layers with sutures.
-
Post-Operative Care: Administer subcutaneous saline for hydration and analgesics to manage pain.[8][9] Monitor the animal during recovery.
Administration of SC-51089
Route of Administration: Intraperitoneal (i.p.) injection is a commonly used route for SC-51089 in MCAO studies.[5]
Dosage: A dose range of 5 to 20 µg/kg has been shown to be effective in reducing brain injury in a mouse MCAO model.[5]
Timing of Administration: SC-51089 has a wide therapeutic window and can be administered post-ischemia. Studies have shown efficacy when administered up to 6 hours after MCAO.[4][5]
Vehicle: The vehicle used for dissolving SC-51089 should be reported. A common vehicle for similar compounds is a solution of saline with a small amount of a solubilizing agent like DMSO or Tween 80. The specific vehicle should be optimized for solubility and biocompatibility.
Visualizations
Caption: Signaling pathway of SC-51089 in cerebral ischemia.
Caption: Experimental workflow for the MCAO model and SC-51089 administration.
References
- 1. What are EP1 antagonists and how do they work? [synapse.patsnap.com]
- 2. pharm.or.jp [pharm.or.jp]
- 3. Neuroprotection by PGE2 receptor EP1 inhibition involves the PTEN/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 EP1 receptors: downstream effectors of COX-2 neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detrimental role of the EP1 prostanoid receptor in blood-brain barrier damage following experimental ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Model of Transient Occlusion of the Middle Cerebral Artery in Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
SC-51089 Free Base: Application Notes and Protocols for Assessing EP1 Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-51089 is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1).[1][2][3] This document provides detailed application notes and experimental protocols for utilizing SC-51089 free base as a critical tool to investigate the physiological and pathological roles of the EP1 receptor. The EP1 receptor, a Gq protein-coupled receptor, is implicated in a variety of biological processes, including pain, inflammation, neurotoxicity, and cancer progression.[4][5][6] Its activation by PGE2 leads to the mobilization of intracellular calcium, subsequently triggering downstream signaling cascades.[7][8] Understanding the function of the EP1 receptor is crucial for the development of novel therapeutics, and SC-51089 serves as an invaluable pharmacological probe in this endeavor.
Data Presentation
Table 1: Binding Affinity and Selectivity of SC-51089
This table summarizes the binding affinities (Ki) of SC-51089 for the human prostanoid receptors, demonstrating its selectivity for the EP1 receptor.
| Receptor Subtype | Ki (µM) | Reference(s) |
| EP1 | 1.3 | [1][2][9] |
| EP2 | >100 | [3][10] |
| EP3 | 17.5 | [1][2][9] |
| EP4 | >100 | [3][10] |
| TP (Thromboxane) | 11.2 | [1][2][9] |
| FP (Prostaglandin F) | 61.1 | [1][2][9] |
| DP (Prostaglandin D) | >100 | [3][10] |
| IP (Prostacyclin) | >100 | [3][10] |
Table 2: In Vitro and In Vivo Efficacy of SC-51089
This table provides a summary of the effective concentrations and doses of SC-51089 observed in various experimental models.
| Assay Type | Model System | Endpoint | Effective Concentration/Dose | Reference(s) |
| In Vitro | ||||
| Neuroprotection | MC65 human neuroblastoma cells | Reduction of amyloid-β induced cell death | 10-50 µM | [3] |
| Neuroprotection | Primary neuronal cultures | Attenuation of PGE2-induced neuronal death | 5 µM | [2] |
| Glioma Cell Growth | KMG-4 human glioma cells | Inhibition of cell growth (IC50) | ~1 µM | [3][10] |
| Osteosarcoma Cell Viability | MG63 human osteosarcoma cells | Decreased cell viability | Not specified | [11] |
| In Vivo | ||||
| Analgesia | Phenylbenzoquinone-induced writhing in mice | Reduction of writhing (ED50) | 6.8 mg/kg | [3][10] |
| Neuroprotection | Mouse model of Huntington's disease (R6/1) | Amelioration of motor and memory deficits | 40 µg/kg (i.p. infusion for 28 days) | [2] |
| Neuroprotection | Mouse model of focal cerebral ischemia (MCAO) | Reduction of infarct volume | 5-20 µg/kg (i.p.) | [12] |
| Antitumor Activity | KMG-4 mouse xenograft model | Reduction of tumor growth | 25 mg/kg | [3][10] |
Signaling Pathways and Experimental Workflows
EP1 Receptor Signaling Pathway
The binding of PGE2 to the EP1 receptor initiates a signaling cascade that is primarily coupled through the Gq alpha subunit of the heterotrimeric G-protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, resulting in the release of stored calcium ions into the cytoplasm.[7][8] The subsequent increase in intracellular calcium concentration activates various downstream effectors, including protein kinase C (PKC), which can then phosphorylate target proteins and modulate cellular responses such as muscle contraction, neurotransmission, and gene expression.[6][8] SC-51089 acts as a competitive antagonist, blocking the binding of PGE2 to the EP1 receptor and thereby inhibiting this signaling cascade.
Experimental Workflow: Assessing EP1 Receptor Antagonism
This workflow outlines the key steps in evaluating the antagonistic properties of SC-51089 on the EP1 receptor, from initial binding studies to functional cellular assays.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for EP1 Receptor
Objective: To determine the binding affinity (Ki) of SC-51089 for the human EP1 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human EP1 receptor
-
Cell membrane preparation from EP1-expressing cells
-
[³H]PGE2 (specific activity ~150-200 Ci/mmol)
-
SC-51089 free base
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-EP1 cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration using a Bradford or BCA assay. Aliquot and store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, set up the following reactions in a final volume of 250 µL:
-
Total Binding: 50 µL of [³H]PGE2 (final concentration ~1-2 nM), 50 µL of binding buffer, and 150 µL of membrane preparation (20-40 µg of protein).
-
Non-specific Binding: 50 µL of [³H]PGE2, 50 µL of unlabeled PGE2 (final concentration ~10 µM), and 150 µL of membrane preparation.
-
Competition Binding: 50 µL of [³H]PGE2, 50 µL of varying concentrations of SC-51089 (e.g., 10⁻¹⁰ to 10⁻⁴ M), and 150 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of SC-51089.
-
Determine the IC50 value (the concentration of SC-51089 that inhibits 50% of the specific binding of [³H]PGE2) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Intracellular Calcium Mobilization Assay
Objective: To assess the functional antagonism of SC-51089 by measuring its ability to inhibit PGE2-induced increases in intracellular calcium in EP1-expressing cells.
Materials:
-
HEK293 or CHO cells stably expressing the human EP1 receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
PGE2
-
SC-51089 free base
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating:
-
Seed EP1-expressing cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of SC-51089 in HBSS.
-
Prepare a solution of PGE2 in HBSS at a concentration that elicits a submaximal response (e.g., EC80, typically in the low nanomolar range).
-
Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 25 µL of the SC-51089 dilutions (or buffer for control wells) to the respective wells and incubate for 10-20 minutes.
-
Add 25 µL of the PGE2 solution to all wells to stimulate the receptor.
-
Immediately begin kinetic measurement of fluorescence intensity for 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in the presence of SC-51089 as a percentage of the control response (PGE2 alone).
-
Plot the percentage of inhibition against the log concentration of SC-51089 and determine the IC50 value using non-linear regression.
-
Protocol 3: In Vivo Neuroprotection Study in a Mouse Model of Focal Cerebral Ischemia
Objective: To evaluate the neuroprotective efficacy of SC-51089 in a mouse model of stroke induced by middle cerebral artery occlusion (MCAO).
Materials:
-
Male C57BL/6 mice (20-25 g)
-
SC-51089 free base
-
Vehicle (e.g., saline with 0.5% DMSO and 0.1% Tween 80)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
Nylon monofilament suture (e.g., 6-0) with a silicon-coated tip
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Neurological scoring system (e.g., Bederson score)
Procedure:
-
Animal Preparation and MCAO Surgery:
-
Anesthetize the mouse with isoflurane.
-
Perform a midline neck incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA and insert the nylon monofilament.
-
Advance the filament into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms successful occlusion.
-
After 60 minutes of occlusion, withdraw the filament to allow reperfusion.
-
-
Drug Administration:
-
Administer SC-51089 (e.g., 10 µg/kg) or vehicle via intraperitoneal (i.p.) injection at a predetermined time point post-reperfusion (e.g., immediately after or up to 12 hours later).[12]
-
Subsequent doses can be administered every 12 or 24 hours.
-
-
Neurological Assessment:
-
Perform daily neurological examinations using a standardized scoring system (e.g., Bederson score: 0 = no deficit, 1 = forelimb flexion, 2 = circling, 3 = falling to one side, 4 = no spontaneous movement).
-
-
Infarct Volume Measurement:
-
At 24 or 72 hours post-MCAO, euthanize the mice and perfuse the brains with ice-cold saline.
-
Remove the brains and slice them into 2 mm coronal sections.
-
Immerse the slices in a 2% TTC solution at 37°C for 20 minutes.
-
Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software.
-
-
Data Analysis:
-
Compare the infarct volumes and neurological scores between the SC-51089-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion
SC-51089 free base is a valuable pharmacological tool for elucidating the multifaceted roles of the EP1 receptor. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this selective antagonist in a variety of in vitro and in vivo experimental settings. Careful experimental design and data interpretation will undoubtedly contribute to a deeper understanding of EP1 receptor biology and its potential as a therapeutic target.
References
- 1. Neuroprotection by PGE2 receptor EP1 inhibition involves the PTEN/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Adequate post-ischemic reperfusion of the mouse brain requires endothelial NFAT5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Induction of Ischemic Stroke and Ischemia-reperfusion in Mice Using the Middle Artery Occlusion Technique and Visualization of Infarct Area - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the Response of HOS and Saos-2 Osteosarcoma Cell Lines When Exposed to Different Sizes and Concentrations of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
SC-51089 Free Base: A Pharmacological Tool for Investigating EP1 Receptor Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SC-51089 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). This document provides detailed application notes and experimental protocols for the use of SC-51089 free base as a pharmacological tool in various research settings. Its ability to selectively block the EP1 receptor makes it an invaluable instrument for elucidating the role of this receptor in a multitude of physiological and pathological processes, including neuroinflammation, cancer biology, and pain perception.
Physicochemical Properties and Solubility
Proper handling and solubilization of SC-51089 are critical for obtaining reliable and reproducible experimental results.
| Property | Value |
| Molecular Formula | C₂₂H₁₉ClN₄O₃ |
| Molecular Weight | 422.87 g/mol |
| CAS Number | 146033-03-6 (free base) |
| Appearance | Off-white to light yellow solid powder |
| Solubility | DMSO: ≥ 100 mg/mL (≥ 236.48 mM) |
| DMF: ~30 mg/mL | |
| Ethanol: ~30 mg/mL | |
| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months. |
Note: For in vivo studies, various formulations can be prepared. A common method involves dissolving SC-51089 in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline, or a suspension in corn oil or carboxymethyl cellulose (CMC)[1]. It is crucial to ensure the solution is clear and freshly prepared for optimal results[1].
Pharmacological Data
SC-51089 exhibits high selectivity for the EP1 receptor over other prostanoid receptors. The following tables summarize its binding affinities and functional potencies in various assays.
Table 1: Prostanoid Receptor Binding Affinity of SC-51089
| Receptor | Kᵢ (µM) |
| EP1 | 1.3 [1] |
| EP2 | >100 |
| EP3 | 17.5[1] |
| EP4 | >100 |
| TP (Thromboxane) | 11.2[1] |
| FP (PGF2α) | 61.1[1] |
| DP (PGD2) | >100 |
| IP (PGI2) | >100 |
Table 2: In Vitro and In Vivo Potency of SC-51089
| Assay | Cell Line/Animal Model | Parameter | Value |
| Glioma Cell Growth Inhibition | KMG-4 human glioma cells | IC₅₀ | ~1 µM |
| Phenylbenzoquinone-induced Writhing | Mice | ED₅₀ | 6.8 mg/kg |
Signaling Pathway
The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PGE2, couples to Gαq. This initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is implicated in various cellular responses, including smooth muscle contraction, neuronal excitability, and inflammation.
Experimental Protocols
The following are detailed protocols for common applications of SC-51089.
In Vitro Application: Neuroprotection Assay
This protocol describes a method to assess the neuroprotective effects of SC-51089 against oxidative stress-induced cell death in a neuronal cell line.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y or MC65)
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin)
-
SC-51089 free base
-
DMSO (cell culture grade)
-
Prostaglandin E2 (PGE2)
-
tert-Butyl hydroperoxide (t-BuOOH) or Amyloid-β 1-42 (Aβ42)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Culture neuronal cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of SC-51089 in DMSO.
-
Prepare working solutions of SC-51089 by serial dilution in cell culture medium to achieve final concentrations ranging from 1 µM to 50 µM.
-
Prepare a stock solution of PGE2 and the neurotoxic agent (t-BuOOH or Aβ42).
-
Carefully remove the medium from the wells and replace it with medium containing the desired concentrations of SC-51089.
-
Pre-incubate the cells with SC-51089 for 1-2 hours.
-
Add PGE2 (to stimulate the EP1 receptor) and the neurotoxic agent to the respective wells. Include appropriate controls (vehicle control, neurotoxin only, SC-51089 only).
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Assessment of Cell Viability:
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
For an MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
In Vitro Application: Glioma Cell Growth Inhibition Assay
This protocol details a method to evaluate the anti-proliferative effects of SC-51089 on glioma cells.
Materials:
-
Human glioma cell line (e.g., KMG-4, U87)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
SC-51089 free base
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., BrdU, CyQUANT)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Culture glioma cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of SC-51089 in DMSO.
-
Prepare working solutions of SC-51089 by serial dilution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the medium from the wells and replace it with medium containing the different concentrations of SC-51089. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Assessment of Cell Proliferation:
-
Perform a cell proliferation assay according to the manufacturer's protocol.
-
For a BrdU assay, add BrdU to the wells for the last 2-4 hours of incubation, then fix the cells and perform the immunoassay.
-
Read the absorbance or fluorescence on a plate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle-treated control and determine the IC₅₀ value.
-
In Vivo Application: Phenylbenzoquinone-Induced Writhing Test for Analgesia
This protocol describes an in vivo model to assess the analgesic properties of SC-51089 in mice.
Materials:
-
Male Swiss-Webster mice (20-25 g)
-
SC-51089 free base
-
Vehicle for in vivo administration (e.g., 0.5% CMC in saline, or 10% DMSO/10% Tween 80/80% saline)
-
Phenylbenzoquinone (PBQ)
-
Acetic acid (for PBQ solution preparation)
-
Saline
-
Animal observation cages
Protocol:
-
Animal Acclimation:
-
House the mice in a temperature-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment.
-
Allow free access to food and water.
-
-
Drug Administration:
-
Prepare the SC-51089 solution in the chosen vehicle at the desired concentrations (e.g., 1-10 mg/kg).
-
Administer SC-51089 or vehicle intraperitoneally (i.p.) or orally (p.o.) to the mice.
-
Allow for a pre-treatment period (e.g., 30 minutes for i.p., 60 minutes for p.o.).
-
-
Induction of Writhing:
-
Prepare a 0.02% solution of PBQ in 5% ethanol/saline.
-
Inject 0.1 mL/10g body weight of the PBQ solution i.p. to induce writhing.
-
-
Observation and Data Collection:
-
Immediately after PBQ injection, place each mouse in an individual observation cage.
-
Start a timer and count the number of writhes (a characteristic stretching and constriction of the abdomen) for each mouse over a 20-minute period.
-
A single observer, blinded to the treatment groups, should perform the counting to ensure consistency.
-
-
Data Analysis:
-
Calculate the mean number of writhes for each treatment group.
-
Determine the percentage of inhibition of writhing for the SC-51089 treated groups compared to the vehicle control group.
-
Calculate the ED₅₀ value.
-
References
Troubleshooting & Optimization
Technical Support Center: SC 51089 Free Base
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of SC 51089 free base in solution.
Solubility and Storage Stability
Proper dissolution and storage are critical for maintaining the integrity and activity of this compound. The following table summarizes its solubility in various solvents and provides recommendations for storage of the solid compound and its solutions.
| Solvent | Solubility | Storage of Stock Solution |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[1][2][3] | Up to 3 months at -20°C[4] |
| Dimethylformamide (DMF) | ~30 mg/mL[1][2][3] | Information not available |
| Ethanol | ~30 mg/mL[1][2][3] | Information not available |
| Ethanol:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[1][2][3] | Not recommended for more than one day[1] |
| Distilled Water | Soluble up to 25 mg/ml, but aqueous solutions should be prepared fresh. | Up to 3 months at -20°C[4] |
| Solid Form | Crystalline solid[1] | ≥ 4 years at -20°C[1] |
Experimental Protocols
Protocol for Preparing an Aqueous Solution from an Organic Stock
Due to the limited solubility of SC 51089 in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent before dilution in the desired aqueous medium.
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO, ethanol, or DMF. For example, to prepare a 10 mM stock solution in DMSO, dissolve the appropriate mass of the compound in the required volume of DMSO.
-
Dilution in Aqueous Buffer: Add a small volume of the organic stock solution to a larger volume of your desired aqueous buffer (e.g., PBS, pH 7.2). It is crucial to ensure that the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause toxicity or off-target effects (typically <0.5% for cell-based assays).
-
Vortexing: Vortex the solution immediately after adding the stock to ensure proper mixing and minimize the risk of precipitation.
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound solutions.
Q1: My SC 51089 solution appears cloudy or has visible precipitate. What should I do?
A1: Cloudiness or precipitation indicates that the compound has fallen out of solution. This can be due to several factors:
-
Exceeded Solubility Limit: The concentration of SC 51089 may be too high for the chosen solvent system. Refer to the solubility table above and consider preparing a more dilute solution.
-
Poor Solvent Choice: While SC 51089 is soluble in several organic solvents, its solubility in aqueous solutions is limited.[1] If you are working with an aqueous buffer, ensure the final concentration of the organic co-solvent is sufficient to maintain solubility.
-
Temperature Effects: Solubility can be temperature-dependent. Ensure your solutions are stored at the recommended temperature and allow them to come to room temperature before use if necessary.
-
pH of Aqueous Buffer: The pH of your aqueous buffer can influence the solubility of the compound.
Troubleshooting Steps:
-
Do not use a solution with precipitate. The actual concentration will be unknown and could lead to inaccurate experimental results.
-
Try to redissolve the compound: Gently warm the solution and vortex it. If the precipitate does not dissolve, it is best to prepare a fresh solution.
-
Prepare a new, more dilute solution: If precipitation is a recurring issue, lower the final concentration of SC 51089.
-
Increase the percentage of organic co-solvent: If your experimental system allows, a slightly higher concentration of DMSO or ethanol may help maintain solubility. Always include a vehicle control in your experiments to account for any effects of the solvent.
Q2: I am concerned about the stability of my SC 51089 solution during my experiment. How can I minimize degradation?
A2: The stability of SC 51089 in solution can be influenced by the solvent, pH, temperature, and exposure to light.
-
Aqueous Solutions: It is not recommended to store aqueous solutions of SC 51089 for more than one day.[1] Prepare fresh aqueous solutions for each experiment.
-
Organic Stock Solutions: Stock solutions in DMSO or distilled water can be stored at -20°C for up to 3 months.[4] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.
-
Experimental Conditions: For long-term experiments (e.g., cell culture), be aware that the compound may degrade over time. Consider replenishing the compound at regular intervals if the experimental design permits.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: The solid, crystalline form of SC 51089 should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1]
Q2: How should I prepare a stock solution of SC 51089?
A2: To prepare a stock solution, dissolve the solid SC 51089 in an appropriate organic solvent such as DMSO, DMF, or ethanol.[1] For example, a stock solution in DMSO can be prepared at a concentration of up to 20 mg/mL.[1][2][3]
Q3: Can I store my diluted, ready-to-use aqueous solutions of SC 51089?
A3: It is strongly advised not to store aqueous solutions of SC 51089 for more than one day.[1] For optimal results, prepare fresh dilutions from your frozen organic stock solution for each experiment.
Q4: What is the recommended maximum concentration of DMSO for cell-based experiments?
A4: The tolerance to DMSO varies between cell lines. As a general guideline, a final concentration of less than 0.5% DMSO is often tolerated in cell-based assays. However, it is crucial to include a vehicle control with the same final DMSO concentration in your experiments to assess its effect on your specific cell line.
Visual Guides
Caption: Workflow for preparing and using SC 51089 solutions.
References
SC-51089 Free Base: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of SC-51089 free base. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of SC-51089?
SC-51089 is a selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype EP1.[1][2][3][4][5][6]
Q2: What are the known off-target effects of SC-51089?
SC-51089 exhibits measurable affinity for other prostanoid receptors, which can be considered off-target effects. The primary off-targets identified are the Thromboxane A2 (TP) receptor, and to a lesser extent, the Prostaglandin E2 receptor subtypes EP3 and the Prostaglandin F receptor (FP).[1][3][5][6] Its affinity for EP2, EP4, and DP receptors is significantly lower.[3]
Q3: How significant are the off-target interactions of SC-51089?
The significance of off-target interactions depends on the experimental concentration of SC-51089 being used. At concentrations well above the Ki for its primary target (EP1), the likelihood of engaging off-target receptors increases. The table below summarizes the binding affinities (Ki) for the primary target and known off-targets. A lower Ki value indicates a higher binding affinity.
Quantitative Data Summary: SC-51089 Binding Affinities
| Target Receptor | Ki (µM) | Selectivity vs. EP1 | Reference |
| EP1 (On-Target) | 1.3 | - | [1][5][6] |
| TP (Off-Target) | 11.2 | 8.6-fold | [1][5][6] |
| EP3 (Off-Target) | 17.5 | 13.5-fold | [1][5][6] |
| FP (Off-Target) | 61.1 | 47-fold | [1][5][6] |
| EP2 (Off-Target) | >100 | >77-fold | [3] |
| EP4 (Off-Target) | >100 | >77-fold | [3] |
| DP (Off-Target) | >100 | >77-fold | [3] |
Q4: What signaling pathways are involved with the on-target and potential off-target receptors?
The primary target, EP1, is a G-protein coupled receptor (GPCR) that signals through the Gq pathway, leading to an increase in intracellular calcium.[7] Potential off-target receptors like EP3 can be coupled to Gi (inhibiting adenylyl cyclase), while TP receptors also couple to Gq. Understanding these pathways is crucial for interpreting experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of human glioma cell growth by a PHS-2 inhibitor, NS398, and a prostaglandin E receptor subtype EP1-selective antagonist, SC51089 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. sc 51089 — TargetMol Chemicals [targetmol.com]
- 5. SC 51089 free base | Prostaglandin Receptor | 146033-03-6 | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Prostaglandin E2 receptor EP4 as the common target on cancer cells and macrophages to abolish angiogenesis, lymphangiogenesis, metastasis, and stem-like cell functions - PMC [pmc.ncbi.nlm.nih.gov]
optimizing SC 51089 free base concentration for experiments
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of SC-51089 free base in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is SC-51089 and what is its primary mechanism of action?
A1: SC-51089 is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP1.[1][2][3] Its primary mechanism is to block the signaling pathway activated by PGE2 binding to the EP1 receptor. This pathway is involved in various physiological and pathological processes, including inflammation and neurotransmission.[4][5]
Q2: What is the recommended solvent and storage condition for SC-51089 free base?
A2: SC-51089 free base is soluble in several organic solvents. For in vitro stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used, with solubility reported up to 100 mg/mL (236.48 mM).[6] It is also soluble in DMF (30 mg/ml) and Ethanol (30 mg/ml).[2][3] For long-term storage, the solid powder should be stored at -20°C for up to three years.[6] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to six months or -20°C for one month to avoid repeated freeze-thaw cycles.[6][7]
Q3: What is a typical starting concentration range for in vitro cell-based assays?
A3: The optimal concentration is highly dependent on the cell type and experimental endpoint. However, published studies provide a general range. For example, concentrations between 10-50 µM have been used to decrease amyloid-β-induced cell death in human neuroblastoma cells.[2][3] An IC50 of approximately 1 µM was reported for inhibiting the growth of KMG-4 glioma cells.[2][3] A dose-response experiment is strongly recommended to determine the optimal, non-toxic concentration for your specific cell line and assay.[8]
Q4: Does SC-51089 have off-target effects?
A4: SC-51089 is selective for the EP1 receptor. Its binding affinity (Ki) for EP1 is 1.3 µM.[1][9] It shows lower affinity for other prostanoid receptors, with Ki values of 11.2 µM for TP, 17.5 µM for EP3, and over 100 µM for EP2 and EP4 receptors, indicating a good selectivity profile.[1][2][9] However, at high concentrations, off-target effects are always a possibility and should be considered when interpreting results.[8]
Data Summary Tables
Physicochemical Properties & Solubility
| Property | Value | Source |
| Molecular Formula | C22H19ClN4O3 | [6] |
| Molecular Weight | 422.86 g/mol | [6] |
| CAS Number | 146033-03-6 | [6] |
| Appearance | Off-white to light yellow solid powder | [6] |
| Solubility (DMSO) | 100 mg/mL (236.48 mM) | [6] |
| Solubility (DMF) | 30 mg/mL | [2][3] |
| Solubility (Ethanol) | 30 mg/mL | [2][3] |
Receptor Binding Affinity
| Receptor | Ki (µM) | Source |
| EP1 | 1.3 | [1][9] |
| TP | 11.2 | [1][9] |
| EP3 | 17.5 | [1][9] |
| FP | 61.1 | [1] |
| EP2 | > 100 | [2][9] |
| EP4 | > 100 | [2][9] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound Precipitates in Culture Media | The final concentration of the organic solvent (e.g., DMSO) is too high, or the compound's solubility limit in aqueous media is exceeded. | Ensure the final DMSO concentration is non-toxic and typically below 0.5% (v/v).[8] Pre-warm the media before adding the compound. Prepare intermediate dilutions in media or PBS to avoid shocking the compound from a high organic concentration directly into an aqueous solution. |
| No/Low Efficacy or Inconsistent Results | - Inhibitor concentration is too low.- Incorrect timing of inhibitor addition.- Compound has degraded due to improper storage or handling.- Cell line does not express the EP1 receptor or the downstream pathway is not active. | - Perform a dose-response curve to find the optimal concentration.[8]- Optimize the timing of treatment relative to your experimental stimulus.[8]- Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles.[7]- Verify EP1 receptor expression in your cell model (e.g., via qPCR or Western Blot). |
| High Cell Toxicity Observed | - Inhibitor concentration is too high, leading to off-target effects.- Solvent concentration is toxic to the cells.- Prolonged exposure is detrimental to cell health. | - Determine the optimal, non-toxic concentration using a cell viability assay (e.g., MTT, LDH).- Run a solvent-only control to confirm the vehicle is not causing the toxicity.[8]- Reduce the incubation time to the minimum required to achieve the desired effect.[8] |
Visualized Pathways and Workflows
Prostaglandin E2 Signaling Pathway and SC-51089 Inhibition
This diagram illustrates the synthesis of Prostaglandin E2 (PGE2) and its subsequent signaling through the EP1 receptor, which is blocked by SC-51089.
Caption: PGE2 signaling pathway and the inhibitory action of SC-51089 on the EP1 receptor.
Experimental Workflow: Determining Optimal Concentration
This workflow provides a step-by-step process for identifying the ideal concentration of SC-51089 for your experiment.
Caption: Workflow for optimizing the experimental concentration of SC-51089.
Experimental Protocols
Protocol: Preparation of SC-51089 Stock and Working Solutions
This protocol outlines the steps for preparing solutions for in vitro cell culture experiments.
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial of SC-51089 free base to ensure all powder is at the bottom.
-
Based on the desired stock concentration (e.g., 100 mM), calculate the required volume of high-purity DMSO. For example, to make 1 mL of a 100 mM stock from 42.29 mg of powder (MW=422.86), you would add 1 mL of DMSO.
-
Add the calculated volume of DMSO to the vial.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (up to 60°C) or sonication can be used to aid solubility if necessary.[1]
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed, low-protein-binding tubes.
-
Store aliquots at -80°C for long-term storage (up to 6 months).[6]
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Prepare an intermediate dilution of the stock solution in serum-free cell culture medium.
-
Further dilute this intermediate solution into your complete cell culture medium (containing serum, if applicable) to achieve the final desired concentrations.
-
Note: The final concentration of DMSO in the culture medium should ideally be less than 0.5% to avoid solvent toxicity.[8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. SC-51089 | CAS 146033-02-5 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 5. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SC 51089 free base | Prostaglandin Receptor | 146033-03-6 | Invivochem [invivochem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rndsystems.com [rndsystems.com]
SC 51089 free base toxicity in primary neurons
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using SC 51089 free base in primary neuron experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SC 51089?
A1: SC 51089 is a selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1).[1] The EP1 receptor is a G-protein coupled receptor that, upon activation, is linked to an increase in intracellular calcium levels.[2][3] By blocking this receptor, SC 51089 can mitigate downstream signaling cascades initiated by PGE2.
Q2: Is SC 51089 expected to be neuroprotective or neurotoxic to primary neurons?
A2: SC 51089 has been shown to exhibit neuroprotective effects in various in vitro models.[1][2] For instance, it can attenuate neuronal cell death induced by prostaglandin E2 and oxidative stress.[1] It has also been demonstrated to protect primary cortical neurons from amyloid-β (Aβ) peptide-induced neurotoxicity.[2] However, some studies have observed reduced neuronal viability at specific concentrations, suggesting a narrow therapeutic window or context-dependent effects.[2]
Q3: At what concentration is SC 51089 effective?
A3: The effective concentration of SC 51089 can vary depending on the experimental model. A concentration of 5 µM was shown to be effective in attenuating PGE2-induced cell death.[1] In studies of Aβ neurotoxicity, concentrations between 10 µM and 20 µM offered partial protection, with higher concentrations providing improved neuroprotection.[2] Another study reported neuroprotection against excitotoxicity at a concentration of 10 µM.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific primary neuron culture system and toxicity model.
Q4: Can the presence of other cell types in my primary culture influence the effect of SC 51089?
A4: Yes, the cellular composition of your culture is critical. The presence of microglia has been shown to block the neuroprotective effects of SC 51089 in excitotoxicity assays.[3] This suggests that microglia may release factors that counteract the protective mechanism of the compound. Therefore, it is important to characterize the cellular composition of your primary cultures (e.g., neuronal-enriched vs. mixed glial cultures).
Troubleshooting Guide
Issue 1: I am observing toxicity (cell death) in my primary neurons after treatment with SC 51089.
| Possible Cause | Suggested Solution |
| Concentration is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration. Some studies have noted reduced viability at 10-20 µM in certain contexts.[2] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your primary neurons. Run a vehicle-only control. |
| Compound stability. | Ensure the compound is properly stored and handled to prevent degradation. Prepare fresh stock solutions. |
Issue 2: SC 51089 is not showing the expected neuroprotective effect in my experiment.
| Possible Cause | Suggested Solution |
| Presence of microglia. | The neuroprotective effects of SC 51089 can be abrogated by the presence of microglia.[3] Consider using neuronal-enriched cultures or co-culture systems with transwell inserts to isolate the effects on neurons. |
| Sub-optimal concentration. | The effective concentration may be higher than what you are currently using. A dose-response study is recommended.[2] |
| Mechanism of toxicity. | SC 51089 is an EP1 receptor antagonist. Its protective effects will be most prominent in models where the PGE2-EP1 signaling pathway is a significant contributor to the neurotoxicity. |
| Timing of treatment. | The timing of compound administration relative to the toxic insult is crucial. Optimize the pre-treatment, co-treatment, or post-treatment window. |
Quantitative Data Summary
Table 1: In Vitro Efficacy and Toxicity of SC 51089 in Neuronal Models
| Model System | Toxic Insult | SC 51089 Concentration | Observed Effect | Reference |
| Neuronal Cells | Prostaglandin E2 (PGE2) + t-BuOOH | 5 µM | Attenuated cell death | [1] |
| Human Neuroblastoma (MC65) | Amyloid-β (Aβ) | Not specified | Reduced Aβ neurotoxicity by ~50% | [2] |
| Murine Primary Cortical Neurons | Amyloid-β (Aβ)1-42 | 10 µM | Partial protection (70.8 ± 2.1% viability) | [2] |
| Murine Primary Cortical Neurons | Amyloid-β (Aβ)1-42 | 20 µM | Partial protection (72.1 ± 1.3% viability) | [2] |
| Neuronal-enriched cultures | NMDA | 10 µM | Neuroprotection | [3] |
Experimental Protocols
Protocol 1: Assessing Neuroprotection of SC 51089 against Aβ-induced Toxicity in Primary Cortical Neurons (Adapted from[2])
-
Cell Culture: Culture primary cortical neurons from embryonic day 15-17 mice in Neurobasal medium supplemented with B27 and GlutaMAX. Plate neurons at an appropriate density on poly-D-lysine coated plates.
-
Preparation of Aβ1-42: Prepare oligomeric Aβ1-42 by dissolving the peptide in hexafluoroisopropanol (HFIP), evaporating the solvent, and resuspending in DMSO. Dilute to the final concentration in culture medium and incubate to allow for oligomerization.
-
Treatment: After 7-10 days in vitro, pre-treat the primary neurons with varying concentrations of SC 51089 (e.g., 1, 5, 10, 20, 50 µM) or vehicle control for 1-2 hours.
-
Toxic Insult: Add the prepared Aβ1-42 oligomers to the cultures at a final concentration known to induce toxicity (e.g., 10 µM).
-
Incubation: Incubate the treated neurons for 24-48 hours.
-
Viability Assay: Assess neuronal viability using a standard method such as the MTT assay, LDH release assay, or by counting surviving neurons after staining with a live/dead cell stain (e.g., Calcein-AM/Ethidium Homodimer-1).
-
Data Analysis: Normalize the viability data to the vehicle-treated control group and compare the viability of SC 51089-treated groups to the Aβ1-42-only treated group.
Visualizations
Caption: Mechanism of action of SC 51089 as an EP1 receptor antagonist.
Caption: Troubleshooting workflow for SC 51089 experiments.
References
Technical Support Center: SC-51089 In Vivo Delivery
Welcome to the technical support center for the in vivo delivery of SC-51089 free base. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common challenges encountered during preclinical studies with this selective EP1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is SC-51089 and what is its primary mechanism of action?
A1: SC-51089 is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP1.[1][2] Its mechanism of action involves blocking the EP1 receptor, thereby inhibiting the downstream signaling pathways activated by PGE2. This has been shown to have neuroprotective effects and can slow tumor growth in vivo.[3]
Q2: What are the key physicochemical properties of SC-51089?
A2: Key properties of SC-51089 are summarized in the table below. Understanding these properties is crucial for proper formulation and handling.
| Property | Value | Reference |
| Molecular Formula | C22H19ClN4O3 | [2] |
| Molecular Weight | 422.86 g/mol | [4] |
| Appearance | Off-white to light yellow solid powder | [4] |
| Storage | Store at -20°C |
Q3: What is the receptor binding profile of SC-51089?
A3: SC-51089 is selective for the EP1 receptor. The inhibitory constants (Ki) for various prostanoid receptors are detailed below.
| Receptor | Ki (µM) | Reference |
| EP1 | 1.3 | [1] |
| TP | 11.2 | [1] |
| EP3 | 17.5 | [1] |
| FP | 61.1 | [1] |
| EP2 | >100 | |
| EP4 | >100 | |
| DP | >100 |
Troubleshooting Guide
This guide addresses potential issues you may encounter during the in vivo administration of SC-51089 free base, from formulation to experimental outcome.
Formulation and Administration Issues
Q4: My SC-51089 free base is not dissolving. What should I do?
A4: SC-51089 free base has poor aqueous solubility. A suitable organic solvent is required for initial dissolution before further dilution into an aqueous vehicle for in vivo administration.
Solubility Data:
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL and 100 mg/mL | [2][4] |
| DMF | ~30 mg/mL | [2] |
| Ethanol | ~30 mg/mL | [2] |
| Ethanol:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [2][5] |
Troubleshooting Steps:
-
Initial Solubilization: Dissolve SC-51089 free base in a minimal amount of a suitable organic solvent like DMSO.
-
Vehicle Selection: Slowly add the dissolved stock solution to your chosen aqueous vehicle (e.g., saline, PBS, or a solution with a surfactant like Tween 80) while vortexing to prevent precipitation.[4]
-
Warming and Sonication: Gentle warming or sonication of the vehicle can aid in achieving a homogenous suspension, but be cautious of potential compound degradation at high temperatures.
-
Formulation Adjustment: If precipitation persists, consider adjusting the ratio of co-solvent to aqueous vehicle or exploring alternative formulation strategies.
Recommended Injection Formulation: [4]
-
A common formulation for compounds with low water solubility is a mixture of DMSO, Tween 80, and saline. A suggested ratio is 10% DMSO, 5% Tween 80, and 85% saline.
Q5: I am observing precipitation of SC-51089 in my dosing solution upon standing. How can I prevent this?
A5: Precipitation over time can be due to the low aqueous solubility of the free base.
Solutions:
-
Prepare Fresh: Prepare the dosing solution immediately before administration to minimize the time for precipitation to occur.
-
Maintain Suspension: If using a suspension, ensure it is well-mixed (e.g., by vortexing) immediately before drawing each dose to ensure uniform delivery.
-
Consider Salt Form: The hydrochloride salt of SC-51089 (CAS 146033-02-5) may offer improved aqueous solubility and stability in solution compared to the free base.[2]
In Vivo Dosing and Efficacy Issues
Q6: I am not observing the expected therapeutic effect in my animal model. What are the possible reasons?
A6: Lack of efficacy can stem from several factors, including insufficient bioavailability, inappropriate dosing, or experimental variability.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting lack of in vivo efficacy.
Key Considerations:
-
Dose: In a mouse xenograft model, SC-51089 was effective at 25 mg/kg.[2][5] Another study in a mouse model of Huntington's disease used a dose of 40 µg/kg administered via intraperitoneal infusion for 28 days.[1] Ensure your chosen dose is appropriate for your model and research question.
-
Bioavailability: Poor solubility of the free base can lead to low absorption and bioavailability. Optimizing the formulation is critical.
-
Route of Administration: The route of administration (e.g., intraperitoneal, oral, intravenous) will significantly impact the pharmacokinetic profile of the compound.
-
Biological Variability: Ensure proper randomization of animals and sufficient group sizes to account for individual differences.
Q7: I am observing signs of toxicity or adverse effects in my animals. What should I do?
A7: Toxicity can be related to the compound itself, the vehicle, or the administration procedure.
Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle-only control group to distinguish vehicle-related toxicity from compound-specific effects. High concentrations of solvents like DMSO can be toxic.
-
Dose Reduction: Determine if the toxicity is dose-dependent by testing a lower dose of SC-51089.
-
Compound Purity: Verify the purity of your SC-51089 batch, as impurities can cause unexpected toxic effects.
-
Administration Technique: Improper administration, such as incorrect gavage technique, can cause distress or injury to the animals.
Experimental Protocols
General Protocol for In Vivo Administration of SC-51089
-
Compound Preparation:
-
Calculate the required amount of SC-51089 free base based on the desired dose and the body weight of the animals.
-
Prepare a stock solution by dissolving the compound in a minimal amount of DMSO.
-
Prepare the final dosing solution by diluting the stock solution into a suitable vehicle (e.g., saline with Tween 80) to the desired final concentration. Ensure the final concentration of DMSO is non-toxic (typically <10%).
-
-
Animal Handling and Dosing:
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Administer the calculated dose of the SC-51089 formulation via the chosen route of administration (e.g., intraperitoneal injection).
-
Administer an equivalent volume of the vehicle solution to the control group.
-
-
Monitoring and Endpoint Analysis:
-
Regularly monitor the animals for any signs of toxicity or adverse effects.
-
At predetermined time points, assess the relevant efficacy endpoints (e.g., tumor size, behavioral changes).
-
At the end of the study, collect tissues and/or blood for pharmacokinetic and pharmacodynamic analysis to determine compound concentration and target engagement.
-
Signaling Pathway
SC-51089 Mechanism of Action
SC-51089 acts by blocking the EP1 receptor, which is a Gq-protein coupled receptor. Activation of the EP1 receptor by its ligand, prostaglandin E2 (PGE2), typically leads to an increase in intracellular calcium levels and activation of protein kinase C (PKC). By antagonizing this receptor, SC-51089 inhibits these downstream signaling events.
Caption: The signaling pathway of the EP1 receptor and the inhibitory action of SC-51089.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SC-51089 | CAS 146033-02-5 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Inhibition of human glioma cell growth by a PHS-2 inhibitor, NS398, and a prostaglandin E receptor subtype EP1-selective antagonist, SC51089 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SC 51089 free base | Prostaglandin Receptor | 146033-03-6 | Invivochem [invivochem.com]
- 5. caymanchem.com [caymanchem.com]
SC 51089 free base inconsistent results in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SC 51089 free base in in vitro experiments. Inconsistent results can arise from various factors, and this guide aims to address common issues to ensure reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is SC 51089 and what is its primary mechanism of action?
SC 51089 is a selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1).[1][2][3][4] PGE2 is a lipid mediator involved in various physiological and pathological processes, including inflammation and pain.[5] The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by PGE2, couples to Gq, leading to an increase in intracellular calcium levels.[5] By blocking the binding of PGE2 to the EP1 receptor, SC 51089 inhibits this downstream signaling cascade.[5]
Q2: What are the known selectivity and potency values for SC 51089?
SC 51089 exhibits selectivity for the EP1 receptor over other prostanoid receptors. The inhibitory constants (Ki) are as follows:
| Receptor | Ki (µM) |
| EP1 | 1.3 |
| TP | 11.2 |
| EP3 | 17.5 |
| FP | 61.1 |
| EP2 | >100 |
| EP4 | >100 |
| DP | >100 |
| IP | >100 |
Data sourced from MedchemExpress and InvivoChem.[1][2][4]
Q3: What are the recommended solvents and storage conditions for this compound?
This compound has the following solubility characteristics:
| Solvent | Solubility |
| DMF | 30 mg/mL |
| DMSO | 20 mg/mL |
| Ethanol | 30 mg/mL |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Data sourced from Cayman Chemical.[1]
For in vitro experiments, it is recommended to prepare a concentrated stock solution in a suitable organic solvent like DMSO or ethanol. For long-term storage, it is advisable to store the solid compound and stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Inconsistent or No Effect of SC 51089 in Neuroprotection Assays
Possible Cause 1: Presence of Microglia in Neuronal Cultures
Research has shown that the neuroprotective effects of SC 51089 can be blocked by the presence of microglia.[5][6] In neuronal-enriched cultures (approximately 90-95% neurons), SC 51089 demonstrates a protective effect against excitotoxicity. However, this effect is lost in mixed cultures containing microglia.[5][6]
Troubleshooting Steps:
-
Assess Culture Purity: Characterize your neuronal cultures to determine the percentage of neurons and glial cells (astrocytes and microglia).
-
Use Neuronal-Enriched Cultures: For studying the direct neuroprotective effects of SC 51089, utilize neuronal-enriched cultures with minimal microglial contamination.
-
Co-culture Experiments: To investigate the influence of microglia, consider using a transwell co-culture system where microglia are physically separated from the neurons but share the same medium. This can help determine if secreted factors from microglia are responsible for the inhibitory effect.[6]
Possible Cause 2: Suboptimal Compound Concentration
The effective concentration of SC 51089 can vary depending on the cell type, assay conditions, and the concentration of the agonist (PGE2 or other stimuli).
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of SC 51089 concentrations to determine the optimal effective concentration for your specific experimental setup.
-
Agonist Concentration: Ensure the concentration of the EP1 agonist used to induce the effect (e.g., PGE2) is appropriate. A very high agonist concentration might overcome the inhibitory effect of the antagonist.
Issue 2: Poor Solubility or Precipitation in Aqueous Media
Possible Cause: Low Aqueous Solubility
This compound has limited solubility in aqueous solutions like cell culture media and PBS.[1] Adding a concentrated stock solution directly to aqueous media can cause precipitation.
Troubleshooting Steps:
-
Prepare a High-Concentration Stock: Dissolve this compound in an appropriate organic solvent such as DMSO or ethanol at a high concentration.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium. Ensure thorough mixing after each dilution.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent in the assay as low as possible (typically <0.5%) to avoid solvent-induced cytotoxicity. Run a vehicle control with the same final solvent concentration.
-
Formulation for In Vivo Use (can be adapted for in vitro): For challenging solubility, consider formulations used in vivo, such as dissolving in PEG400 or suspending in 0.2% carboxymethyl cellulose with 0.25% Tween 80.[2] These can provide insights into suitable excipients for in vitro use, though careful validation is required.
Issue 3: High Background or Inconsistent Results in Functional Assays (e.g., Calcium Imaging)
Possible Cause 1: Endogenous EP1 Receptor Expression
The cell line used may have variable or low levels of endogenous EP1 receptor expression, leading to a weak or inconsistent signal.
Troubleshooting Steps:
-
Verify Receptor Expression: Confirm the expression of the EP1 receptor in your cell line at the mRNA and/or protein level (e.g., via qPCR or Western blot).
-
Use a Recombinant Cell Line: For a more robust and reproducible assay, consider using a cell line stably overexpressing the human EP1 receptor.
Possible Cause 2: Assay Interference
The compound itself or the vehicle may interfere with the assay readout (e.g., fluorescence in calcium imaging assays).
Troubleshooting Steps:
-
Compound Autofluorescence: Check for any intrinsic fluorescence of SC 51089 at the excitation and emission wavelengths used in your assay.
-
Vehicle Control: Always include a vehicle-only control to account for any effects of the solvent on the assay.
-
Cell-Free Controls: Run controls without cells to ensure that the compound does not directly react with the assay reagents.
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Antagonist Pre-incubation: Remove the culture medium and add the medium containing different concentrations of SC 51089 or vehicle control. Incubate for a predetermined time (e.g., 30-60 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Add the EP1 receptor agonist (e.g., PGE2) at a fixed concentration (typically EC50 or EC80) to all wells except the negative control.
-
Incubation: Incubate for the appropriate duration depending on the assay endpoint (e.g., minutes for calcium flux, hours for gene expression or cell viability).
-
Assay Readout: Measure the desired endpoint (e.g., intracellular calcium, cAMP levels, cell viability) using a suitable method.
Visualizations
Signaling Pathway of the EP1 Receptor
References
- 1. caymanchem.com [caymanchem.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. This compound | Prostaglandin Receptor | 146033-03-6 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are EP1 antagonists and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: SC 51089 Free Base Antagonist
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SC 51089, a selective antagonist of the prostaglandin E2 (PGE2) EP1 receptor.
Frequently Asked Questions (FAQs)
Q1: What is SC 51089 and what is its primary mechanism of action?
A1: SC 51089 is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP1.[1] Its primary mechanism of action is to block the binding of PGE2 to the EP1 receptor, thereby inhibiting downstream signaling pathways.[2][3] This makes it a valuable tool for studying the physiological and pathological roles of the EP1 receptor.
Q2: What is the selectivity profile of SC 51089?
A2: SC 51089 exhibits selectivity for the EP1 receptor over other prostanoid receptors. The binding affinities (Ki) are as follows:
| Receptor | Ki (µM) |
| EP1 | 1.3 |
| TP | 11.2 |
| EP3 | 17.5 |
| FP | 61.1 |
| EP2 | >100 |
| EP4 | >100 |
| DP | >100 |
| IP | >100 |
Data sourced from multiple suppliers and publications.[1]
Q3: What are the recommended storage conditions for SC 51089?
A3: For long-term storage, SC 51089 powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[4] Stock solutions in solvents like DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is important to store the product in a sealed container, protected from moisture and light.[4]
Q4: How should I dissolve SC 51089 for in vitro experiments?
A4: SC 51089 is soluble in organic solvents such as DMSO (up to 100 mg/mL), DMF (up to 30 mg/mL), and ethanol (up to 30 mg/mL).[5] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous culture medium. To avoid precipitation, it is advisable to perform a stepwise dilution and ensure the final DMSO concentration is low (typically below 0.5%) to prevent solvent-induced cytotoxicity. Pre-warming the cell culture medium to 37°C before adding the compound can also improve solubility.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with SC 51089.
Issue 1: Inconsistent or No Antagonist Activity Observed
Possible Causes and Solutions:
-
Incorrect Concentration:
-
Question: Am I using the correct concentration of SC 51089?
-
Answer: The effective concentration of SC 51089 can vary depending on the cell type and experimental conditions. For in vitro studies, concentrations typically range from 1 µM to 50 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
-
-
Low EP1 Receptor Expression:
-
Question: Does my cell line or tissue express the EP1 receptor?
-
Answer: The lack of a response may be due to low or absent expression of the EP1 receptor in your experimental model. It is crucial to validate EP1 receptor expression at the mRNA and/or protein level (e.g., using qRT-PCR or Western blotting) before conducting functional assays.
-
-
Compound Degradation:
-
Question: Is my SC 51089 stock solution still active?
-
Answer: Improper storage can lead to the degradation of the compound. Ensure that the stock solution has been stored correctly and is within its recommended shelf life. If in doubt, prepare a fresh stock solution.
-
-
Assay-Specific Issues:
-
Question: Is my assay sensitive enough to detect EP1 antagonism?
-
Answer: For functional assays like calcium mobilization, ensure that the agonist (PGE2) concentration used is appropriate (typically around the EC80) to allow for a sufficient window to observe antagonism.
-
Issue 2: Unexpected or Off-Target Effects
Possible Causes and Solutions:
-
Non-Specific Binding:
-
Question: Could the observed effects be due to off-target binding?
-
Answer: While SC 51089 is selective for the EP1 receptor, at higher concentrations, it may interact with other receptors, such as TP and EP3, although with lower affinity.[1] Consider using a lower concentration of SC 51089 or including a structurally unrelated EP1 antagonist as a control to confirm that the observed effect is mediated through the EP1 receptor.
-
-
Paradoxical Growth Stimulation:
-
Question: Why am I observing increased cell growth with an EP1 antagonist?
-
Answer: In some cell types, such as MDCK kidney cells, EP1 receptor antagonism has been reported to paradoxically increase cell growth through the activation of Akt and the epidermal growth factor receptor (EGFR).[4] This highlights cell-type specific signaling pathways. If you observe unexpected growth effects, it is important to investigate the downstream signaling pathways in your specific model.
-
-
Influence of Non-Neuronal Cells:
-
Question: Are other cell types in my culture influencing the effect of SC 51089?
-
Answer: In co-culture systems, particularly in neuroscience research, the presence of non-neuronal cells like microglia can modulate the neuroprotective effects of EP1 antagonists.[6] Microglia can alter the neuronal response to the antagonist.[6] Consider using neuronal-enriched cultures or co-culture systems with specific cell types to dissect the cellular interactions.
-
Issue 3: Solubility and Precipitation in Aqueous Media
Possible Causes and Solutions:
-
Precipitation upon Dilution:
-
Question: My compound is precipitating when I add it to my cell culture medium. What should I do?
-
Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. To mitigate this, try the following:
-
Stepwise Dilution: First, dilute the DMSO stock into a small volume of serum-free medium, mix thoroughly, and then add this intermediate dilution to the final volume of the complete medium.
-
Pre-warming: Pre-warm the cell culture medium to 37°C before adding the compound.
-
Lower Final Concentration: Perform a dose-response experiment to determine the maximum soluble concentration in your specific experimental conditions.
-
-
-
Formulation for In Vivo Studies:
-
Question: How should I formulate SC 51089 for animal studies?
-
Answer: Due to its low water solubility, specific formulations are required for in vivo administration. A common formulation for intraperitoneal (i.p.) injection involves dissolving SC 51089 in a vehicle such as a mixture of DMSO, Tween 80, and saline.[4] For oral administration, it can be suspended in a vehicle like 0.5% carboxymethyl cellulose (CMC).[4] It is always recommended to test the stability and solubility of the formulation before administration.
-
Experimental Protocols
Calcium Mobilization Assay for EP1 Antagonist Activity
This protocol is a general guideline for determining the antagonist activity of SC 51089 using a cell line that endogenously or recombinantly expresses the EP1 receptor.
-
Cell Preparation:
-
Seed cells expressing the EP1 receptor (e.g., HEK293 or CHO cells) into a 96-well black-walled, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a 5% CO2 incubator overnight.
-
-
Dye Loading:
-
Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of SC 51089 in an appropriate assay buffer.
-
After incubation with the dye, wash the cells with the assay buffer.
-
Add the different concentrations of SC 51089 to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Prepare a solution of the EP1 agonist, PGE2, at a concentration that elicits a submaximal response (EC80).
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add the PGE2 solution to the wells and immediately start recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well.
-
Plot the response as a function of the SC 51089 concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway of EP1 Receptor and SC 51089 Action
References
- 1. The EP1 subtype of Prostaglandin E2 Receptor: Role in Keratinocyte Differentiation and Expression in Non-Melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are EP1 antagonists and how do they work? [synapse.patsnap.com]
- 3. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism of the prostaglandin E2 EP1 receptor in MDCK cells increases growth through activation of Akt and the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
SC-51089 Free Base: Technical Support Center for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of SC-51089 free base in in vivo experiments.
Frequently Asked Questions (FAQs)
1. What is SC-51089 and what is its primary mechanism of action?
SC-51089 is a selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype EP1.[1] Its primary mechanism involves blocking the binding of PGE2 to the EP1 receptor, thereby inhibiting downstream signaling pathways. This activity has been shown to have neuroprotective effects and can slow tumor growth in vivo.[2]
2. What is the difference between SC-51089 and SC-51089 free base?
SC-51089 is often available as a hydrochloride salt (HCl), while SC-51089 free base is the molecule without the salt.[1][3] This distinction is critical for calculating molarity and preparing solutions, as they have different molecular weights. Always verify the form of the compound provided by the supplier.
3. My SC-51089 free base is not dissolving. What should I do?
SC-51089 free base has low water solubility.[3] For in vitro studies, it is soluble in DMSO (up to 100 mg/mL), DMF (30 mg/mL), and Ethanol (30 mg/mL).[1][4][5] If you observe precipitation or phase separation during the preparation of aqueous solutions for in vivo use, gentle warming and sonication can aid dissolution.[6] It is recommended to prepare a concentrated stock solution in an organic solvent like DMSO first, which can then be diluted into the final aqueous vehicle.
4. The prepared formulation for my in vivo study appears cloudy or has precipitated. Is it still usable?
A cloudy or precipitated solution indicates that the compound is not fully dissolved or has come out of solution. Injecting a suspension can lead to inaccurate dosing and potential toxicity. It is crucial to use a clear, homogenous solution. Refer to the recommended vehicle formulations and troubleshooting steps in the "Vehicle Formulation and Preparation" guide below to achieve a stable solution.
5. What is an appropriate vehicle control for in vivo studies with SC-51089 free base?
The vehicle control should be the exact same formulation used to dissolve and administer the SC-51089 free base, but without the compound itself. This is critical to ensure that any observed effects are due to the compound and not the vehicle components (e.g., DMSO, Tween 80, etc.).
Troubleshooting Guides
Vehicle Formulation and Preparation
Issue: Difficulty achieving a stable, clear solution for in vivo administration.
Solution: SC-51089 free base requires a co-solvent system for administration in aqueous solutions. Below are tested formulations. It is advisable to test these formulations with a small amount of the compound first.[3]
Recommended Formulations:
| Formulation Component | Protocol 1 (for Injectables) | Protocol 2 (for Injectables) | Protocol 3 (for Oral Gavage) |
| SC-51089 free base | Target Concentration | Target Concentration | Target Concentration |
| DMSO | 10% | 10% | - |
| PEG300 | 40% | - | - |
| Tween-80 | 5% | - | - |
| Saline (0.9% NaCl) | 45% | - | - |
| Corn Oil | - | 90% | - |
| 0.5% Carboxymethyl cellulose (CMC-Na) in water | - | - | Suspend in |
| Achievable Concentration | ≥ 2.5 mg/mL[6] | ≥ 2.5 mg/mL[6] | Dependent on desired dose |
Experimental Protocol: Preparation of Injectable Formulation (Protocol 1)
-
Weigh the required amount of SC-51089 free base.
-
Prepare a stock solution by dissolving the compound in DMSO.
-
Add PEG300 to the DMSO solution and mix thoroughly.
-
Add Tween-80 and mix until the solution is homogenous.
-
Finally, add saline dropwise while vortexing to reach the final volume.
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[6]
-
dot
Dosing and Administration
Issue: Uncertainty about the appropriate dose and administration route for in vivo studies.
Solution: The effective dose of SC-51089 can vary significantly depending on the animal model and the indication being studied.
Reported In Vivo Doses:
Animal Model Dose Administration Route Study Outcome Reference R6/1 Mouse (Huntington's) 40 µg/kg/day Intraperitoneal (i.p.) infusion Ameliorated motor and memory deficits [7] KMG4 Mouse Xenograft 25 mg/kg Not specified Reduced tumor growth [1][4] Mouse (Analgesia model) ED50 = 6.8 mg/kg Not specified Reduced writhing [1][4]
Recommendations:
-
Pilot Study: It is highly recommended to conduct a pilot study with a range of doses to determine the optimal dose for your specific experimental model.
-
Route of Administration: The choice of administration route (e.g., intraperitoneal, intravenous, oral) will depend on the desired pharmacokinetic profile and the experimental design. The provided formulations support different routes.
-
dot
Caption: SC-51089 mechanism of action on the EP1 receptor pathway.
Physicochemical Data
A summary of key quantitative data for SC-51089 free base is provided below for easy reference.
Property Value Reference Molecular Formula C22H19ClN4O3 [3] Molecular Weight 422.86 g/mol [3][5] CAS Number 146033-03-6 [3][5] Appearance Off-white to light yellow solid powder [3] Storage (Powder) -20°C (3 years), 4°C (2 years) [3] Storage (in Solvent) -80°C (6 months), -20°C (1 month) [3][6] Solubility (DMSO) 100 mg/mL (236.48 mM) [3][7]
This technical support guide is intended for research use only and is based on publicly available data. Researchers should always refer to the specific product's Certificate of Analysis and conduct their own validation experiments.
References
- 1. SC-51089 | CAS 146033-02-5 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Inhibition of human glioma cell growth by a PHS-2 inhibitor, NS398, and a prostaglandin E receptor subtype EP1-selective antagonist, SC51089 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SC 51089 free base | Prostaglandin Receptor | 146033-03-6 | Invivochem [invivochem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
long-term stability of SC 51089 free base stock solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of SC 51089 free base stock solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
Solid this compound is stable for extended periods when stored under the proper conditions. To ensure maximum shelf-life, it is recommended to store the powder in a tightly sealed container at -20°C for up to 3 years or at 4°C for up to 2 years.[1] For optimal stability, the product should be protected from light and moisture.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1] The choice of solvent will depend on the requirements of your specific experimental setup. It is crucial to use anhydrous, high-purity solvents to minimize degradation and precipitation.
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the desired amount of this compound in a minimal amount of the chosen solvent (e.g., DMSO). Gentle vortexing or sonication can be used to ensure the compound is fully dissolved. It is advisable to start with a high-concentration stock solution (e.g., 10 mM) which can then be diluted further for working solutions.
Q4: What is the recommended long-term storage for this compound stock solutions?
For long-term stability of stock solutions, it is recommended to store them in tightly sealed, light-protected aliquots. Storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month.[1] It is highly advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.
Troubleshooting Guide
Issue: My SC 51089 stock solution shows precipitation after storage or upon dilution.
Precipitation of small molecules from stock solutions is a common issue that can arise from several factors. Here are some potential causes and solutions:
-
Water Contamination: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of hydrophobic compounds like SC 51089.
-
Solution: Use anhydrous DMSO and always keep the stock solution vial tightly sealed. Allow the vial to warm to room temperature before opening to prevent condensation.
-
-
Exceeded Solubility Limit: The concentration of your stock solution may be too high for the storage temperature.
-
Solution: Try preparing a slightly more dilute stock solution. If precipitation is observed upon cooling, gently warm the solution to 37°C and sonicate to redissolve the compound before use.
-
-
Precipitation upon Dilution in Aqueous Buffers: When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can "crash out" due to the change in solvent polarity.
-
Solution: Perform a serial dilution of the DMSO stock in the aqueous buffer rather than a single large dilution step. Adding the stock solution dropwise to the buffer while vortexing can also help. Ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%) to avoid solvent-induced artifacts.[2]
-
Summary of Storage Conditions and Stability
| Form | Solvent | Storage Temperature | Recommended Duration |
| Solid Powder | N/A | -20°C | Up to 3 years[1] |
| 4°C | Up to 2 years[1] | ||
| Stock Solution | DMSO or Ethanol | -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Experimental Protocols
Protocol for Assessing Long-Term Stability of SC 51089 Stock Solutions
Since published long-term stability data with specific degradation rates is limited, researchers can perform an in-house stability study using the following protocol. This procedure uses High-Performance Liquid Chromatography (HPLC) to assess the integrity of the compound over time.
1. Preparation of Stock Solutions:
- Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL or a specific molarity) in anhydrous DMSO.
- Aliquot the stock solution into multiple single-use, light-protected vials.
2. Stability Study Setup:
- Store the aliquots at three different temperature conditions:
- -80°C (long-term storage)
- -20°C (common storage)
- 4°C (refrigerated)
- Establish time points for analysis, for example: Time 0, 1 week, 2 weeks, 1 month, 3 months, and 6 months.
3. HPLC Analysis:
- At each time point, retrieve one aliquot from each storage condition.
- Allow the aliquot to thaw and equilibrate to room temperature.
- Dilute the sample to a suitable concentration for HPLC analysis.
- Analyze the sample using a stability-indicating HPLC method. The primary goal is to separate the parent SC 51089 peak from any potential degradation products.
4. HPLC Method Development (General Guidance):
- Column: A C18 reversed-phase column is a good starting point for small molecule analysis.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
- Detection: Use a UV detector at a wavelength where SC 51089 shows maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
- Analysis: At each time point, calculate the peak area of the parent SC 51089 compound. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
5. Data Interpretation:
- Plot the percentage of the remaining SC 51089 (relative to the Time 0 sample) against time for each storage condition. This will provide a stability profile for your stock solutions.
Visualizations
Caption: Workflow for assessing the long-term stability of SC 51089 stock solutions.
Caption: Decision tree for troubleshooting precipitation of SC 51089.
Caption: SC 51089 acts as an antagonist at the EP1 receptor, blocking PGE2-mediated signaling.
References
Validation & Comparative
A Comparative Guide to SC 51089 Free Base and Other EP1 Antagonists
For researchers, scientists, and drug development professionals, the selection of a suitable antagonist for the prostaglandin E2 (PGE2) receptor subtype 1 (EP1) is a critical step in investigating its role in various physiological and pathological processes. This guide provides a detailed comparison of SC 51089 free base with other selective EP1 antagonists, supported by experimental data, to aid in this selection process.
The EP1 receptor, a Gq protein-coupled receptor, is a key player in mediating inflammatory pain, neuroinflammation, and certain types of cancer.[1] Its activation by PGE2 initiates a signaling cascade that results in an increase in intracellular calcium levels.[1] Consequently, the development of selective EP1 antagonists is of significant interest for therapeutic interventions. This guide focuses on a comparative analysis of this compound against other notable EP1 antagonists, presenting their pharmacological data and the experimental context in which this data was generated.
Comparative Analysis of EP1 Antagonists
The following table summarizes the quantitative data for this compound and other selected EP1 antagonists. The binding affinity (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters for evaluating the potency and selectivity of these compounds.
| Compound | Receptor Target | Binding Affinity (Ki) | IC50 | Species | Experimental Assay |
| This compound | EP1 | 1.3 µM | - | - | Radioligand Binding Assay |
| TP | 11.2 µM | - | - | Radioligand Binding Assay | |
| EP3 | 17.5 µM | - | - | Radioligand Binding Assay | |
| FP | 61.1 µM | - | - | Radioligand Binding Assay | |
| ONO-8711 | EP1 | 0.6 nM | 0.05 µM | Human | Radioligand Binding Assay / Calcium Mobilization Assay |
| EP1 | 1.7 nM | 0.21 µM | Mouse | Radioligand Binding Assay / Calcium Mobilization Assay | |
| EP1 | - | 0.22 µM | Rat | Calcium Mobilization Assay | |
| GW-848687X | EP1 | Potent and Selective | - | Rat, Dog | In vivo inflammatory pain models |
Data sourced from multiple publications.[2][3][4][5]
This compound demonstrates selectivity for the EP1 receptor with a Ki value of 1.3 µM.[4][5] In comparison, ONO-8711 exhibits significantly higher potency with Ki values in the nanomolar range for both human and mouse EP1 receptors.[3] GW-848687X is also described as a potent and selective EP1 antagonist, demonstrating efficacy in in vivo models of inflammatory pain.[2][6]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists and the methods used for their characterization, the following diagrams illustrate the EP1 receptor signaling pathway and a typical experimental workflow for evaluating antagonist potency.
Caption: EP1 Receptor Signaling Pathway. This diagram illustrates the cascade initiated by PGE2 binding to the EP1 receptor, leading to increased intracellular calcium and cellular responses. EP1 antagonists block this pathway by preventing PGE2 from binding to its receptor.
Caption: A generalized workflow for characterizing EP1 antagonists using radioligand binding and calcium mobilization assays. These experiments are fundamental in determining the binding affinity and functional potency of antagonist compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to characterize EP1 antagonists.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of an antagonist for the EP1 receptor.
Materials:
-
Cell membranes expressing the human EP1 receptor.
-
Radiolabeled PGE2 (e.g., [3H]PGE2).
-
Test antagonist (e.g., SC 51089).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of radiolabeled PGE2, and varying concentrations of the test antagonist.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test antagonist. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.[7]
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium concentration.
Objective: To determine the functional potency (IC50) of an antagonist in blocking EP1 receptor activation.
Materials:
-
Cells stably expressing the human EP1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
PGE2 (agonist).
-
Test antagonist (e.g., SC 51089).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader.
Protocol:
-
Cell Plating: Plate the EP1-expressing cells in a multi-well plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for a specific duration at 37°C.
-
Antagonist Pre-incubation: Wash the cells and then pre-incubate them with varying concentrations of the test antagonist.
-
Agonist Stimulation: Add a fixed concentration of PGE2 to the wells to stimulate the EP1 receptor.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.[8][9]
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Plot the percentage of inhibition of the PGE2-induced calcium response against the concentration of the test antagonist to determine the IC50 value.[10]
Conclusion
This compound is a selective EP1 receptor antagonist, albeit with a lower potency compared to other compounds like ONO-8711. The choice of an appropriate antagonist will depend on the specific requirements of the research, including the desired potency, the experimental system (in vitro vs. in vivo), and the species being studied. The provided data and experimental protocols offer a foundation for making an informed decision and for designing further comparative studies. Researchers are encouraged to consult the primary literature for more detailed information on the experimental conditions and results for each compound.
References
- 1. What are EP1 antagonists and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sc 51089 — TargetMol Chemicals [targetmol.com]
- 6. The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. selectscience.net [selectscience.net]
- 10. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of SC 51089 Free Base: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the specificity of a compound is paramount to predicting its efficacy and potential off-target effects. This guide provides a detailed comparison of SC 51089 free base, a selective antagonist of the prostaglandin E2 (PGE2) EP1 receptor, with other relevant alternatives. The information presented herein is supported by experimental data to aid in the validation of SC 51089's specificity.
Comparative Analysis of Receptor Binding Affinity
The selectivity of SC 51089 and its alternatives is determined by their binding affinity (Ki) to the target receptor (EP1) versus other prostanoid receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the available Ki values for SC 51089, ONO-8711, and AH-6809 against a panel of human prostanoid receptors.
| Compound | EP1 (Ki) | EP2 (Ki) | EP3 (Ki) | EP4 (Ki) | DP (Ki) | FP (Ki) | TP (Ki) |
| SC 51089 | 1.3 µM[1][2][3][4] | >100 µM[5] | 17.5 µM[2][3][4][5] | >100 µM[5] | >100 µM[1][5] | 61.1 µM[2][3][4] | 11.2 µM[2][3][4] |
| ONO-8711 | 0.6 nM (human)[6] | - | - | - | - | - | - |
| AH-6809 | 333 nM[7] | 350 nM[7] | - | - | pA2 = 4.45 | - | - |
From this data, SC 51089 demonstrates a clear preference for the EP1 receptor over other prostanoid receptors, albeit with micromolar affinity. ONO-8711 exhibits significantly higher potency for the human EP1 receptor with a nanomolar Ki value. AH-6809 shows less selectivity, with similar affinities for both EP1 and EP2 receptors and also activity at the DP receptor.[7]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methods used to determine specificity, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to determine the specificity of SC 51089.
Competitive Radioligand Binding Assay
This assay determines the affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Culture cells expressing the human EP1 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.[8]
-
Determine the protein concentration of the membrane preparation.[8]
2. Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-PGE2), and varying concentrations of the unlabeled test compound (SC 51089).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled standard EP1 antagonist.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[8]
3. Separation and Detection:
-
Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter, which traps the cell membranes.[9]
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Cell-Based Assay: Intracellular Calcium Mobilization
This assay measures the ability of an antagonist to block the functional response of a receptor to its agonist, in this case, the mobilization of intracellular calcium.
1. Cell Preparation:
-
Seed cells expressing the human EP1 receptor into a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye for 30-60 minutes at 37°C.
2. Antagonist Incubation:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test compound (SC 51089) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
3. Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader capable of kinetic reading.
-
Add a fixed concentration of an EP1 receptor agonist (e.g., PGE2) to all wells to stimulate the receptor.
-
Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.
4. Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response as a function of the log of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximum agonist-induced response.
By employing these experimental approaches and comparing the results with known alternatives, researchers can confidently validate the specificity of this compound for the EP1 receptor in their experimental systems.
References
- 1. SC 51089 | CAS 146033-02-5 | SC51089 | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Prostaglandin Receptor | 146033-03-6 | Invivochem [invivochem.com]
- 4. biorbyt.com [biorbyt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AH 6809, EP1 and EP2 antagonist (CAS 33458-93-4) | Abcam [abcam.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide: SC 51089 Free Base vs. AH6809 in Prostanoid Receptor Research
For researchers, scientists, and drug development professionals investigating the intricate roles of prostaglandin E2 (PGE2) signaling, the selection of appropriate pharmacological tools is paramount. This guide provides a detailed comparison of two commonly used prostanoid receptor antagonists: SC 51089 free base and AH6809. By examining their receptor binding profiles, mechanisms of action, and the experimental protocols used for their characterization, this document aims to facilitate informed decisions in experimental design.
At a Glance: Key Differences
| Feature | This compound | AH6809 |
| Primary Target(s) | Selective EP1 Receptor Antagonist | EP1 and EP2 Receptor Antagonist |
| Mechanism of Action | Blocks PGE2-mediated signaling through the EP1 receptor, inhibiting increases in intracellular calcium. | Blocks PGE2-mediated signaling through EP1 and EP2 receptors, thereby inhibiting both intracellular calcium mobilization and cAMP accumulation. |
| Selectivity Profile | Highly selective for the EP1 receptor over other prostanoid receptors. | Exhibits affinity for both EP1 and EP2 receptors, and also weakly antagonizes the DP receptor. |
Quantitative Data: Receptor Binding Affinities
The selectivity and potency of SC 51089 and AH6809 have been determined through competitive radioligand binding assays. The following table summarizes the binding affinities (Ki, in µM) of both compounds for a range of human prostanoid receptors, as reported by Abramovitz et al. (2000). Lower Ki values indicate higher binding affinity.
| Receptor Subtype | SC 51089 (Ki, µM) | AH6809 (Ki, µM) |
| EP1 | 1.3 | ~0.33 - 6.8 (pA2) [1][2] |
| EP2 | >100 | ~0.35 [1] |
| EP3 | 17.5 | ~ equal affinity to EP1, EP2, DP1[3] |
| EP4 | >100 | - |
| DP | >100 | Weak antagonist (pA2 = 4.45)[1][4][5] |
| FP | 61.1 | - |
| IP | >100 | - |
| TP | 11.2 | - |
Note: The Ki value for AH6809 at the EP1 receptor is presented as a range from different sources, with pA2 values also reported, which is another measure of antagonist potency.
Mechanism of Action and Signaling Pathways
SC 51089 and AH6809 exert their effects by competitively inhibiting the binding of PGE2 to its receptors, thereby blocking downstream signaling cascades.
SC 51089 is a selective antagonist of the EP1 receptor . The EP1 receptor is coupled to the Gq protein. Upon activation by PGE2, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium and an increase in intracellular calcium concentration ([Ca2+]i). By blocking this pathway, SC 51089 prevents PGE2-induced calcium mobilization.
AH6809 is an antagonist of both EP1 and EP2 receptors . In addition to blocking the EP1/Gq/Ca2+ pathway, AH6809 also inhibits the EP2 receptor. The EP2 receptor is coupled to the Gs protein. Activation of the EP2 receptor by PGE2 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA). Therefore, AH6809 can inhibit both PGE2-induced calcium mobilization and cAMP accumulation.[3][6]
Signaling Pathway Diagrams
Caption: SC 51089 blocks the EP1 receptor signaling pathway.
Caption: AH6809 blocks the EP2 receptor signaling pathway.
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize SC 51089 and AH6809. Specific details may vary between individual studies.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
1. Membrane Preparation:
-
HEK293 cells stably expressing the human prostanoid receptor of interest are cultured and harvested.
-
Cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer to a specific protein concentration.
2. Assay Procedure:
-
In a 96-well plate, the cell membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]PGE2) and varying concentrations of the unlabeled competitor compound (SC 51089 or AH6809).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.
-
The mixture is incubated to allow binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
References
A Comparative Guide to SC-51089 Free Base and ONO-8711: Prostaglandin E2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent research compounds, SC-51089 free base and ONO-8711. Both are recognized as antagonists of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1), a key player in various physiological and pathological processes. This document aims to furnish researchers with the necessary information to make informed decisions regarding the selection and application of these molecules in their experimental designs.
Executive Summary
SC-51089 and ONO-8711 are potent antagonists of the EP1 receptor, a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PGE2, mobilizes intracellular calcium. While both compounds target the EP1 receptor, they exhibit differences in their binding affinities and selectivity profiles. ONO-8711 demonstrates high potency for the human EP1 receptor with a Ki value in the nanomolar range. SC-51089 also selectively targets the EP1 receptor, though with a lower affinity, and its selectivity profile against other prostanoid receptors has been characterized. The choice between these two compounds will likely depend on the specific requirements of the experimental setup, including the desired potency and the necessity for a well-defined selectivity against other prostanoid receptors.
Data Presentation: Quantitative Comparison
The following table summarizes the reported binding affinities (Ki) of SC-51089 free base and ONO-8711 for various prostanoid receptors. This quantitative data allows for a direct comparison of their potency and selectivity.
| Compound | Target Receptor | Species | Binding Affinity (Ki) | Reference |
| SC-51089 free base | EP1 | - | 1.3 µM | [1][2] |
| TP | - | 11.2 µM | [1][2] | |
| EP3 | - | 17.5 µM | [1][2] | |
| FP | - | 61.1 µM | [1][2] | |
| ONO-8711 | EP1 | Human | 0.6 nM | |
| EP1 | Mouse | 1.7 nM | [3][4] | |
| TP | - | 7.6 nM |
Signaling Pathways
The diagrams below illustrate the signaling pathways associated with the EP1 and EP3 receptors, providing a visual representation of the cellular mechanisms affected by antagonists like SC-51089 and ONO-8711.
References
Validating SC-51089 Efficacy: A Comparative Guide to EP1 Receptor Knockdown
For Immediate Publication
[City, State] – [Date] – In the pursuit of selective therapeutic agents, rigorous validation of a compound's on-target effects is paramount. This guide provides a comprehensive comparison of the pharmacological antagonist SC-51089 and genetic knockdown of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1), offering researchers, scientists, and drug development professionals a framework for validating antagonist efficacy. The data presented herein demonstrates that the functional consequences of EP1 receptor knockdown are mimicked by SC-51089, substantiating its use as a selective EP1 antagonist.
The EP1 receptor, a G-protein coupled receptor, plays a significant role in various physiological and pathophysiological processes, including pain, inflammation, and blood pressure regulation.[1] Its activation by PGE2 initiates a signaling cascade through Gαq, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium concentrations ([Ca2+]i).[2][3] SC-51089 is a selective antagonist for the EP1 receptor, exhibiting significantly higher affinity for EP1 compared to other prostanoid receptors.[2]
To ascertain that the observed effects of SC-51089 are unequivocally due to its interaction with the EP1 receptor, a robust validation strategy involves comparing its performance with a genetic knockdown of the receptor itself. This approach provides a powerful control, as the absence of the receptor should phenocopy the effects of its potent and specific antagonist.
Comparative Data: Pharmacological vs. Genetic Inhibition of EP1 Receptor
Experimental evidence from studies on subfornical organ (SFO) neurons demonstrates a striking correlation between the effects of SC-51089 and the genetic deletion of the EP1 receptor on PGE2-mediated potentiation of L-type voltage-dependent calcium channel (L-VDCC) currents. This potentiation is a key downstream effect of EP1 receptor activation.
| Treatment Group | Experimental Approach | Endpoint Measured | Observed Effect | Quantitative Result (% Potentiation of L-VDCC) | Reference |
| Control (Vehicle) | Vehicle treatment | L-VDCC Current | Baseline | 0% | [4] |
| PGE2 Stimulation | Application of PGE2 (100 nmol/l) | L-VDCC Current | Potentiation | 55.6 ± 9.9% | [4] |
| SC-51089 + PGE2 | Pre-treatment with SC-51089 (10 µmol/l) followed by PGE2 stimulation | L-VDCC Current | Inhibition of Potentiation | No significant potentiation observed | [4] |
| EP1 Receptor Knockout + PGE2 | PGE2 stimulation in neurons from EP1R-/- mice | L-VDCC Current | Inhibition of Potentiation | No significant potentiation observed | [4] |
Table 1: Comparison of the effects of SC-51089 and EP1 receptor knockout on PGE2-induced potentiation of L-type voltage-dependent calcium channel (L-VDCC) currents in subfornical organ (SFO) neurons.[4]
Experimental Protocols
Determination of SC-51089 Selectivity (Ki values)
The binding affinity of SC-51089 to a panel of prostanoid receptors is determined through radioligand binding assays using membranes from cells recombinantly expressing the individual human prostanoid receptors.
-
Receptor Membranes: Prepare membranes from HEK293 cells stably expressing human EP1, TP, EP3, or FP receptors.
-
Radioligand: Use a specific radiolabeled ligand for each receptor (e.g., [3H]-PGE2 for EP receptors).
-
Assay: Incubate receptor membranes with the radioligand in the presence of increasing concentrations of unlabeled SC-51089.
-
Detection: Measure the displacement of the radioligand by SC-51089 using liquid scintillation counting.
-
Analysis: Calculate the inhibitor constant (Ki) values from the IC50 values using the Cheng-Prusoff equation.
| Receptor | Ki (µM) |
| EP1 | 1.3 |
| TP | 11.2 |
| EP3 | 17.5 |
| FP | 61.1 |
Table 2: Binding affinities (Ki) of SC-51089 for various prostanoid receptors, demonstrating its selectivity for the EP1 receptor.[2]
EP1 Receptor Knockdown using siRNA
To specifically silence the expression of the EP1 receptor, transient transfection with small interfering RNA (siRNA) is employed in a suitable cell line endogenously or exogenously expressing the receptor.
-
Cell Culture: Plate cells (e.g., HEK293, primary neurons) in appropriate growth medium and allow them to reach 50-70% confluency.
-
siRNA Preparation: Resuspend lyophilized EP1-specific siRNA and a non-targeting control siRNA in RNase-free water to a stock concentration of 20 µM.
-
Transfection:
-
Dilute the siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.
-
Add the siRNA-transfection reagent complexes to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Validation of Knockdown: Assess the efficiency of EP1 receptor knockdown at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level using Western blotting or immunofluorescence.
Measurement of Intracellular Calcium ([Ca2+]i)
The functional consequence of EP1 receptor activation, antagonism, or knockdown is assessed by measuring changes in intracellular calcium levels using a fluorescent calcium indicator.
-
Cell Preparation: Load cells (either wild-type, EP1-knockdown, or pre-treated with SC-51089) with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: Establish a baseline fluorescence reading and then stimulate the cells with the EP1 receptor agonist PGE2.
-
Data Acquisition: Record changes in fluorescence intensity over time using a fluorescence microscope or a plate reader.
-
Analysis: Quantify the change in fluorescence, which corresponds to the change in intracellular calcium concentration. Compare the PGE2-induced calcium response across the different treatment groups (Control, SC-51089 treated, and EP1 siRNA treated).
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and experimental design, the following diagrams are provided.
Conclusion
The convergence of data from pharmacological inhibition with SC-51089 and genetic knockdown of the EP1 receptor provides a high degree of confidence in the specificity of SC-51089. As demonstrated, both methods effectively abrogate the downstream signaling initiated by PGE2 binding to the EP1 receptor. This comparative approach is a critical step in the preclinical validation of any targeted therapeutic, ensuring that the observed biological effects are indeed a consequence of on-target activity. Researchers are encouraged to adopt this dual-validation strategy to enhance the reproducibility and translational potential of their findings.
References
- 1. PGE2 Potentiates Orai1-Mediated Calcium Entry Contributing to Peripheral Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin-II-dependent Hypertension Requires Cyclooxygenase 1-derived Prostaglandin E2 and EP1 Receptor Signaling in the Subfornical Organ of the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. COX-1-derived PGE2 and PGE2 type 1 receptors are vital for angiotensin II-induced formation of reactive oxygen species and Ca2+ influx in the subfornical organ - PMC [pmc.ncbi.nlm.nih.gov]
SC 51089 Free Base: A Comparative Guide to its Efficacy in Glioblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SC 51089 has been identified as an inhibitor of glioma cell growth in vitro. As a selective antagonist of the EP1 receptor, it targets a key signaling pathway implicated in cancer cell proliferation and survival. This guide outlines the known effects of SC 51089 on glioma cell lines and provides the necessary experimental frameworks for its evaluation.
Data Presentation
A direct quantitative comparison of the half-maximal inhibitory concentration (IC50) of SC 51089 across various cell lines is not available in the reviewed scientific literature. Studies have demonstrated its efficacy in inhibiting the growth of specific glioma cell lines, such as KMG4 and A172, but without reporting specific IC50 values[1]. Therefore, a quantitative comparison table cannot be provided at this time. Research efforts to determine the IC50 values of SC 51089 in a panel of cancer cell lines would be of significant value to the scientific community.
Mechanism of Action: The PGE2-EP1 Signaling Pathway
SC 51089 exerts its effects by blocking the prostaglandin E2 (PGE2) EP1 receptor. This G-protein coupled receptor, upon activation by its ligand PGE2, initiates a signaling cascade that can contribute to tumor growth and proliferation. The binding of PGE2 to the EP1 receptor activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, along with calcium ions released from the endoplasmic reticulum in response to IP3, activates Protein Kinase C (PKC). Activated PKC can then phosphorylate a variety of downstream targets, including the proto-oncogene c-Src, leading to the activation of pathways that promote cell proliferation, survival, and migration[2][3][4][5][6]. By antagonizing the EP1 receptor, SC 51089 inhibits these downstream signaling events.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of SC 51089 in different cell lines.
Cell Viability Assay (e.g., MTT or CCK-8 Assay)
This protocol is used to assess the effect of SC 51089 on the metabolic activity of cell lines, which is an indicator of cell viability and proliferation.
-
Cell Culture:
-
Culture glioma cell lines (e.g., U87MG, A172, KMG4) in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of SC 51089 in a suitable solvent (e.g., DMSO).
-
Treat the cells with serial dilutions of SC 51089 (e.g., from 0.1 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a no-treatment control.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours to allow for the formation of formazan crystals (MTT) or a colored product (CCK-8).
-
If using MTT, dissolve the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the SC 51089 concentration to generate a dose-response curve and determine the IC50 value.
-
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay measures the ability of cells to grow in a semi-solid medium, a hallmark of cellular transformation and tumorigenicity.
-
Preparation of Agar Layers:
-
Base Agar Layer: Prepare a 0.6% agar solution in the appropriate cell culture medium. Pipette this solution into 6-well plates and allow it to solidify at room temperature.
-
Top Agar Layer: Prepare a 0.3% agar solution in cell culture medium.
-
-
Assay Procedure:
-
Harvest and count the cells.
-
Resuspend the cells in the 0.3% top agar solution at a density of 5,000-10,000 cells per well, containing the desired concentration of SC 51089 or vehicle control.
-
Carefully layer the cell-agar suspension on top of the solidified base agar layer.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 2-3 weeks, or until colonies are visible.
-
Feed the cells twice a week by adding a small amount of culture medium containing the respective treatment to the top of the agar.
-
-
Colony Staining and Counting:
-
After the incubation period, stain the colonies with a solution of crystal violet.
-
Count the number of colonies in each well using a microscope or a colony counter.
-
Calculate the percentage of colony formation inhibition relative to the vehicle control.
-
Conclusion
SC 51089 free base demonstrates potential as an inhibitor of glioma cell growth by targeting the PGE2-EP1 signaling pathway. While direct quantitative comparisons of its efficacy across different cell lines are currently lacking in the literature, the provided experimental protocols offer a robust framework for researchers to conduct such comparative studies. Further investigation is warranted to fully elucidate the therapeutic potential of SC 51089 in various cancer contexts.
References
- 1. Selective blockade of PGE2 EP1 receptor protects brain against experimental ischemia and excitotoxicity, and hippocampa… [ouci.dntb.gov.ua]
- 2. This compound | Prostaglandin Receptor | 146033-03-6 | Invivochem [invivochem.com]
- 3. Neuroblastoma Cells Depend on CSB for Faithful Execution of Cytokinesis and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition to a mesenchymal state in neuroblastoma confers resistance to anti-GD2 antibody via reduced expression of ST8SIA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for colorectal cancer cell specificity of aspirin effects on NFκB signalling and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
SC-51089 Free Base: A Comparative Analysis of its Cross-Reactivity with Prostanoid Receptors
For researchers and professionals in drug development, understanding the selectivity of a compound is paramount. This guide provides a detailed comparison of SC-51089 free base, a known EP1 receptor antagonist, against other prostanoid receptors. We present quantitative data on its binding affinity, compare it with another EP1-selective antagonist, ONO-8711, and provide detailed experimental protocols for assessing receptor binding.
Comparative Analysis of Binding Affinities
SC-51089 is an antagonist of the prostaglandin E2 (PGE2) receptor subtype EP1.[1] To understand its selectivity, its binding affinity (Ki) has been determined across a panel of human recombinant prostanoid receptors. The data reveals that while SC-51089 is most potent at the EP1 receptor, it exhibits some degree of cross-reactivity with other prostanoid receptors, particularly the TP and EP3 receptors.
For a comprehensive comparison, the binding profile of another selective EP1 antagonist, ONO-8711, is also presented. ONO-8711 demonstrates high potency for the human and mouse EP1 receptors.[2][3][4][5] It shows significantly lower affinity for the mouse EP3 and human thromboxane (TP) receptors, with affinities for other prostanoid receptors reported to be greater than 1,000 nM.[2]
| Compound | Receptor | Ki (µM) | Species |
| SC-51089 | EP1 | 1.332 | Human |
| EP2 | >100 | Human | |
| EP3 | 17.5 | Human | |
| EP4 | >100 | Human | |
| DP | >100 | Human | |
| FP | 61.13 | Human | |
| IP | >100 | Human | |
| TP | 11.18 | Human | |
| ONO-8711 | EP1 | 0.0006 | Human |
| EP1 | 0.0017 | Mouse | |
| EP3 | 0.067 | Mouse | |
| TP | 0.076 | Human | |
| Other Prostanoid Receptors | >1 | Not Specified |
Table 1: Comparative Binding Affinities (Ki) of SC-51089 and ONO-8711 for Prostanoid Receptors.[1][2]
Prostanoid Receptor Signaling Pathways
Prostanoid receptors are a family of G-protein coupled receptors (GPCRs) that mediate the effects of prostaglandins. They are broadly classified based on their primary signaling mechanisms. The EP1, FP, and TP receptors are coupled to Gq proteins, leading to an increase in intracellular calcium. In contrast, the EP2, EP4, DP1, and IP receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP). The EP3 receptor is typically coupled to Gi, which inhibits adenylyl cyclase and decreases cAMP levels.
References
In Vivo Neuroprotection: A Comparative Analysis of SC-51089 Free Base and Alternative Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo neuroprotective efficacy of SC-51089 free base against other relevant compounds. The information presented is collated from preclinical studies and aims to assist researchers in making informed decisions for their neuroprotection research.
Executive Summary
SC-51089, a selective antagonist of the prostaglandin E2 (PGE2) EP1 receptor, has demonstrated significant neuroprotective effects in in vivo models of cerebral ischemia. Its mechanism of action involves the modulation of the PTEN/AKT signaling pathway, ultimately leading to reduced apoptosis. This guide compares the performance of SC-51089 with other EP1 receptor antagonists, namely SC-51322 and ONO-8711, and the cyclooxygenase-2 (COX-2) inhibitor, NS-398. While direct comparative in vivo studies are limited, this guide synthesizes available data to provide a comprehensive overview of their neuroprotective potential.
Data Presentation: Comparative Efficacy
The following tables summarize the available quantitative data for SC-51089 and its alternatives. It is important to note that the data is derived from different studies and experimental models, which may influence the results.
Table 1: In Vivo Efficacy of EP1 Receptor Antagonists in Focal Cerebral Ischemia (Mouse Model)
| Compound | Dose Range | Optimal Dose | Therapeutic Window | Maximum Infarct Volume Reduction (%) | Reference |
| SC-51089 | 5-20 µg/kg (i.p.) | 10 µg/kg | Up to 12 hours post-ischemia | ~50% | [1][2] |
| SC-51322 | In vivo data not available | Not applicable | Not applicable | Not applicable | |
| ONO-8711 | In vivo data not available | Not applicable | Not applicable | Not applicable |
Table 2: In Vitro Neuroprotective Concentrations
| Compound | Model | Effective Concentration | Neuroprotection (%) | Reference |
| SC-51089 | Oxygen-Glucose Deprivation (Hippocampal Slices) | 10 µM | ~28% reduction in damage | [3] |
| SC-51322 | Oxygen-Glucose Deprivation (Hippocampal Slices) | 10 µM | ~32% reduction in damage | [3] |
| ONO-8711 | NMDA-induced excitotoxicity (neuronal-enriched cultures) | 3-30 nM | Up to ~60% increase in surviving neurons | [4][5] |
| NS-398 | Oxygen-Glucose Deprivation (Hippocampal Slices) | 5 µM | Significant reduction in injury | [3] |
| NS-398 | NMDA-induced excitotoxicity (neuronal-enriched cultures) | 30 µM | Comparable to ONO-8711 | [4][5] |
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Experimental Protocols
The following is a generalized protocol for in vivo validation of neuroprotective compounds using the middle cerebral artery occlusion (MCAO) model in mice, based on methodologies cited in the referenced literature.[2][6][7][8][9][10]
1. Animal Preparation and Anesthesia:
-
Species: Male C57BL/6 mice are commonly used.
-
Anesthesia: Anesthesia is induced and maintained with isoflurane (e.g., 1.5-2% for induction, 1-1.5% for maintenance) in a mixture of N₂O and O₂. Body temperature is maintained at 37°C using a heating pad.
2. Middle Cerebral Artery Occlusion (MCAO) Procedure:
-
A midline neck incision is made to expose the common carotid artery (CCA).
-
The external carotid artery (ECA) and internal carotid artery (ICA) are carefully isolated.
-
A filament (e.g., 6-0 nylon monofilament with a rounded tip) is introduced into the ECA and advanced into the ICA to occlude the origin of the MCA.
-
The occlusion is maintained for a specific duration (e.g., 60 minutes for transient ischemia).
-
For reperfusion, the filament is withdrawn.
3. Drug Administration:
-
The test compound (e.g., SC-51089) or vehicle is administered at predetermined doses and time points relative to the ischemic event (e.g., intraperitoneally immediately after reperfusion and then twice daily).
4. Neurological and Behavioral Assessment:
-
Neurological deficits are assessed at various time points post-MCAO using standardized scoring systems such as the Bederson score.
-
Motor and sensory function can be evaluated using tests like the corner test and hanging wire test.
5. Histological Analysis:
-
At the end of the experiment (e.g., 3 days post-MCAO), animals are euthanized, and brains are collected.
-
Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Infarct volume is quantified using imaging software.
6. Data Analysis:
-
Statistical analysis is performed to compare the infarct volumes and neurological scores between the treatment and vehicle groups.
Discussion and Comparison
SC-51089: The available in vivo data for SC-51089 is the most comprehensive among the EP1 receptor antagonists. It demonstrates a clear dose-dependent neuroprotective effect in a mouse model of focal cerebral ischemia, with a notable therapeutic window of up to 12 hours post-insult.[1][2] This extended therapeutic window is a significant advantage for potential clinical applications. The mechanism involving the pro-survival AKT pathway provides a solid rationale for its neuroprotective action.[3]
SC-51322 and ONO-8711: While in vitro studies suggest that SC-51322 and ONO-8711 are potent neuroprotective agents, with ONO-8711 being effective at nanomolar concentrations, a lack of published in vivo dose-response and therapeutic window data in the same models as SC-51089 makes direct comparison difficult.[3][4][5] Their efficacy in various in vivo models of neurodegeneration remains to be thoroughly investigated.
NS-398: As a selective COX-2 inhibitor, NS-398 offers a different mechanistic approach to neuroprotection. COX-2 is upregulated during neuroinflammation, and its inhibition can reduce the production of pro-inflammatory prostaglandins.[3][11] In vitro data shows its neuroprotective efficacy is comparable to EP1 antagonists.[3][4][5] However, the therapeutic window and in vivo potency relative to SC-51089 in cerebral ischemia models require further investigation.
Application in Other Neurodegenerative Disease Models:
While the primary focus of the available literature is on cerebral ischemia, there is emerging interest in the role of EP1 receptor antagonism in other neurodegenerative diseases.
-
Alzheimer's Disease: In vitro studies have shown that SC-51089 can mitigate amyloid-β neurotoxicity.[12] The EP1 receptor pathway is considered a potential therapeutic target in Alzheimer's disease due to its link with neuroinflammation.[13] ONO-8713, a similar EP1 antagonist, has shown modest benefits in a mouse model of Alzheimer's disease with ischemic stroke.[14]
-
Parkinson's Disease: The role of EP1 receptor antagonists in Parkinson's disease models is less explored. However, neuroinflammation is a key component of Parkinson's disease pathology, suggesting that targeting the PGE2 pathway could be a viable strategy.[15][16][17]
Conclusion
SC-51089 free base stands out as a promising neuroprotective agent with robust in vivo data in models of cerebral ischemia, a well-defined mechanism of action, and a clinically relevant therapeutic window. While other EP1 receptor antagonists and COX-2 inhibitors also show neuroprotective potential, further in vivo comparative studies are necessary to establish a clear hierarchy of efficacy. The exploration of these compounds in a broader range of neurodegenerative disease models is a promising area for future research. This guide provides a foundational comparison to aid researchers in designing and interpreting their in vivo neuroprotection studies.
References
- 1. Frontiers | The selective cyclooxygenase-2 inhibitor NS398 ameliorates cisplatin-induced impairments in mitochondrial and cognitive function [frontiersin.org]
- 2. The neuroprotective effect of prostaglandin E2 EP1 receptor inhibition has a wide therapeutic window, is sustained in time and is not sexually dimorphic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotection by PGE2 receptor EP1 inhibition involves the PTEN/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microglial inhibition of neuroprotection by antagonists of the EP1 prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microglial inhibition of neuroprotection by antagonists of the EP1 prostaglandin E2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Modified Transcranial Middle Cerebral Artery Occlusion Model to Study Stroke Outcomes in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of cyclooxygenase-2 by NS398 attenuates noise-induced hearing loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antagonism of neuronal prostaglandin E(2) receptor subtype 1 mitigates amyloid β neurotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic Implications of the Prostaglandin Pathway in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Experimental Ischemic Stroke and PGE2 EP1 Selective Antagonism in Alzheimer's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory and neuroprotective effects of PGE2 EP4 signaling in models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotection by immunomodulatory agents in animal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroprotection in Parkinson’s disease: facts and hopes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SC 51089 Free Base and COX-2 Inhibitors in Glioma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-glioma effects of SC 51089 free base, a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP1, and cyclooxygenase-2 (COX-2) inhibitors. This analysis is based on preclinical data from in vitro and in vivo glioma models, with a focus on their mechanisms of action, efficacy, and the signaling pathways they modulate.
Introduction
Gliomas, particularly glioblastoma, are aggressive brain tumors with a poor prognosis. The tumor microenvironment plays a crucial role in glioma progression, and inflammatory signaling pathways are recognized as key therapeutic targets. The cyclooxygenase-2 (COX-2) enzyme and its downstream product, prostaglandin E2 (PGE2), are frequently overexpressed in gliomas and contribute to tumor growth, angiogenesis, and immunosuppression.[1][2] Consequently, targeting the COX-2/PGE2 axis has emerged as a promising strategy for glioma therapy.
This guide compares two distinct approaches to disrupt this pathway: direct inhibition of the COX-2 enzyme and blockade of a specific PGE2 receptor, EP1, using this compound.
Mechanism of Action
COX-2 Inhibitors: These agents, such as NS-398 and celecoxib, function by directly binding to and inhibiting the enzymatic activity of COX-2. This prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins, most notably PGE2. By reducing PGE2 levels, COX-2 inhibitors can attenuate downstream signaling that promotes glioma cell proliferation, migration, and survival.[1][3]
This compound: This compound is a selective antagonist of the prostaglandin E2 receptor subtype EP1.[4][5][6][7] It does not inhibit the production of PGE2 but instead blocks the binding of PGE2 to its EP1 receptor. The EP1 receptor, upon activation by PGE2, mobilizes intracellular calcium and activates protein kinase C (PKC), leading to downstream signaling cascades that promote cell proliferation.[3][4] By blocking this interaction, SC 51089 specifically inhibits EP1-mediated signaling without affecting the functions of other PGE2 receptors.
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by COX-2 inhibitors and SC 51089 in glioma cells.
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies comparing the effects of SC 51089 and COX-2 inhibitors in glioma models.
Table 1: In Vitro Efficacy in Glioma Cell Lines
| Parameter | SC 51089 | NS-398 (COX-2 Inhibitor) | Cell Line | Reference |
| Anchorage-Dependent Growth Inhibition (IC50) | ~1 µM | Not explicitly stated, but showed dose-dependent inhibition | KMG-4 | [4][8] |
| Anchorage-Independent Growth Inhibition | Showed inhibition | Showed inhibition | KMG-4, A172 | [8] |
| Effect on Cell Proliferation | Inhibition of growth | Dose-dependent reduction in proliferation | KMG-4 | [4][8] |
Table 2: In Vivo Efficacy in a Glioma Xenograft Model
| Parameter | SC 51089 | NS-398 (COX-2 Inhibitor) | Animal Model | Reference |
| Tumor Growth Reduction | Slowed tumor growth | Slowed tumor growth | KMG-4 tumor xenografts in SCID mice | [8] |
| Dosage | 25 mg/kg | Not specified in the abstract | KMG-4 tumor xenografts in SCID mice | [4][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture and Reagents
-
Cell Lines: Human glioma cell lines KMG-4 (PHS-2-positive) and A172 (PHS-2-deficient) can be used.[8]
-
Culture Conditions: Cells are typically maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) in a humidified atmosphere of 5% CO2 at 37°C.
-
Compounds: this compound and NS-398 are dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) to prepare stock solutions.
Anchorage-Dependent Cell Growth Assay (MTT Assay)
This assay measures the metabolic activity of viable cells to assess cell proliferation.
-
Cell Seeding: Glioma cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of SC 51089 or a COX-2 inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay assesses the ability of cells to grow in an anchorage-independent manner, a hallmark of transformed cells.
-
Base Agar Layer: A layer of 0.6% agar in complete medium is poured into 6-well plates and allowed to solidify.
-
Cell-Agar Layer: A single-cell suspension of glioma cells is mixed with 0.3% agar in complete medium and layered on top of the base agar layer.
-
Treatment: The top layer is overlaid with complete medium containing the test compounds (SC 51089 or COX-2 inhibitor) or vehicle control. The medium is changed every 2-3 days.
-
Colony Formation: The plates are incubated for 2-3 weeks to allow for colony formation.
-
Staining and Counting: Colonies are stained with a solution such as crystal violet and counted using a microscope.
In Vivo Glioma Xenograft Model
This model evaluates the anti-tumor efficacy of the compounds in a living organism.
-
Animal Model: Severe combined immunodeficient (SCID) mice are commonly used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of KMG-4 glioma cells (e.g., 5 x 10⁶ cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length x width²)/2.
-
Treatment: Once tumors reach a certain volume (e.g., 100-200 mm³), mice are randomized into treatment groups. SC 51089 (e.g., 25 mg/kg) or a COX-2 inhibitor is administered via an appropriate route (e.g., intraperitoneal injection or oral gavage) on a defined schedule.[4]
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is the reduction in tumor volume in the treated groups compared to the control group. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry).
Discussion and Conclusion
Both COX-2 inhibitors and the EP1 antagonist SC 51089 demonstrate anti-glioma activity in preclinical models.[8] COX-2 inhibitors act upstream by reducing the overall production of PGE2, thereby affecting signaling through all EP receptors. This broad approach may be beneficial as PGE2 can signal through other pro-tumorigenic EP receptors in glioma, such as EP2 and EP4.[3] However, this may also lead to off-target effects.
In contrast, SC 51089 offers a more targeted approach by specifically blocking the EP1 receptor. This specificity could potentially lead to a better safety profile while still effectively inhibiting a key pathway involved in glioma cell proliferation. The finding that both a COX-2 inhibitor and an EP1 antagonist can slow tumor growth in vivo suggests that the PGE2-EP1 signaling axis is a critical component of glioma progression.[8]
Further research is warranted to directly compare the efficacy and safety of SC 51089 with various COX-2 inhibitors in a wider range of glioma models, including orthotopic and patient-derived xenograft models. Investigating the combination of these agents with standard-of-care therapies for glioma, such as temozolomide and radiation, could also reveal synergistic effects and provide new avenues for clinical translation.
References
- 1. Cyclooxygenase-2 in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pleiotropic effects of the COX-2/PGE2 axis in the glioblastoma tumor microenvironment [frontiersin.org]
- 3. Prostaglandin E2 Signaling: Alternative Target for Glioblastoma? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 plays a major role in glioma resistance and progression - Oliver - Translational Cancer Research [tcr.amegroups.org]
- 5. Radiation-induced PGE2 sustains human glioma cell growth and survival through EGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of Cyclooxygenase-2 in Establishing an Immunosuppressive Microenvironment in Tumorspheres Derived from TMZ-Resistant Glioblastoma Cell Lines and Primary Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of human glioma cell growth by a PHS-2 inhibitor, NS398, and a prostaglandin E receptor subtype EP1-selective antagonist, SC51089 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of SC-51089 Free Base and siRNA for Prostaglandin EP1 Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Tool for EP1 Receptor Interrogation.
In the realm of prostaglandin signaling research, the E-prostanoid receptor 1 (EP1) has emerged as a critical target for therapeutic intervention in a variety of pathological conditions, including pain, inflammation, and cancer. The ability to precisely modulate the activity of this G-protein coupled receptor is paramount for elucidating its physiological roles and for the development of novel therapeutics. This guide provides a comprehensive comparative analysis of two distinct and powerful tools for inhibiting EP1 receptor function: the selective small molecule antagonist, SC-51089 free base, and the targeted gene-silencing technology of small interfering RNA (siRNA).
This objective comparison, supported by experimental data, will delve into the mechanisms of action, experimental protocols, and quantitative performance of both modalities. By presenting this information in a structured and accessible format, we aim to empower researchers to make informed decisions when selecting the most appropriate method for their specific experimental needs.
At a Glance: SC-51089 vs. EP1 siRNA
| Feature | SC-51089 Free Base | siRNA for EP1 |
| Mechanism of Action | Competitive antagonist, directly blocking the prostaglandin E2 (PGE2) binding site on the EP1 receptor. | Post-transcriptional gene silencing, mediating the degradation of EP1 receptor mRNA. |
| Target | EP1 receptor protein. | EP1 receptor messenger RNA (mRNA). |
| Mode of Inhibition | Reversible, concentration-dependent inhibition of receptor function. | Transient suppression of receptor expression. |
| Onset of Action | Rapid, typically within minutes to hours of administration. | Delayed, requiring hours to days for mRNA degradation and subsequent protein depletion. |
| Duration of Action | Dependent on the compound's half-life and cellular clearance. | Can be transient (3-7 days in dividing cells) or longer-lasting depending on cell type and experimental conditions.[1][2][3][4] |
| Specificity | Selective for the EP1 receptor over other prostanoid receptors, though some off-target binding can occur at higher concentrations.[5] | Highly specific to the target mRNA sequence, but off-target effects due to partial complementarity with other mRNAs are possible.[6][7][8] |
| Typical In Vitro Concentration | 1-10 µM for effective inhibition in cell-based assays.[9][10] | 5-100 nM for significant knockdown of mRNA expression.[11][12][13] |
Delving into the Mechanisms
SC-51089: A Direct Blockade of EP1 Signaling
SC-51089 is a potent and selective antagonist of the EP1 receptor.[5] Its mechanism of action is direct and competitive. By binding to the same site as the endogenous ligand, prostaglandin E2 (PGE2), SC-51089 effectively prevents the receptor from being activated. This blockade inhibits the downstream signaling cascade initiated by the EP1 receptor.
The EP1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein.[14][15][16] Upon activation by PGE2, the Gq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14][16][17] IP3 triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration, which mediates various cellular responses.[14][15][16][17] SC-51089 prevents this entire cascade from occurring by physically occupying the ligand-binding pocket of the receptor.
siRNA: Silencing the Message, Preventing the Protein
In contrast to the direct protein inhibition by SC-51089, small interfering RNA (siRNA) operates at the genetic level. An siRNA designed to target the EP1 receptor is a short, double-stranded RNA molecule with a sequence complementary to a specific region of the EP1 mRNA. When introduced into a cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The RISC complex then utilizes the siRNA's antisense strand as a guide to find and bind to the complementary EP1 mRNA sequence. Once bound, the Argonaute-2 enzyme within the RISC complex cleaves the target mRNA, leading to its degradation. This destruction of the mRNA template prevents the synthesis of new EP1 receptor proteins, resulting in a transient "knockdown" of receptor expression at the cell surface.
Visualizing the Pathways and Processes
To better understand these distinct mechanisms, the following diagrams illustrate the EP1 signaling pathway and the experimental workflows for both SC-51089 and siRNA.
Caption: EP1 Receptor Signaling Pathway.
Caption: Experimental Workflows.
Quantitative Data at a Glance
The following tables summarize key quantitative parameters for SC-51089 and EP1 siRNA, providing a basis for direct comparison.
Table 1: Quantitative Profile of SC-51089 Free Base
| Parameter | Value | Species | Assay |
| Ki (EP1) | 1.3 µM | Human | Radioligand Binding Assay |
| Ki (TP) | 11.2 µM | Human | Radioligand Binding Assay |
| Ki (EP3) | 17.5 µM | Human | Radioligand Binding Assay |
| Ki (FP) | 61.1 µM | Human | Radioligand Binding Assay |
| Effective In Vitro Concentration | 5-10 µM | Various | Cell-based functional assays[5][9] |
Data sourced from MedchemExpress and other publications.[5]
Table 2: Quantitative Profile of siRNA for EP1
| Parameter | Value | Cell Line | Assay |
| Typical Knockdown Efficiency (mRNA) | >70% | HGC27 | qPCR[18] |
| Optimal siRNA Concentration | 10-50 nM | HeLa | Functional Assays[11] |
| Duration of Knockdown (Dividing Cells) | ~3-7 days | HeLa | Luciferase Reporter Assay[1][2] |
| Duration of Knockdown (Non-dividing Cells) | >3 weeks | Fibroblasts, Hepatocytes | Luciferase Reporter Assay[1] |
Data synthesized from various publications on siRNA performance.
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Inhibition of EP1 Receptor Activity using SC-51089
This protocol outlines a general procedure for assessing the inhibitory effect of SC-51089 on PGE2-induced calcium mobilization in a cell line endogenously or exogenously expressing the human EP1 receptor.
-
Cell Culture: Plate cells expressing the EP1 receptor in a 96-well, black-walled, clear-bottom plate at a suitable density to achieve 80-90% confluency on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of SC-51089 free base in DMSO. On the day of the experiment, prepare serial dilutions of SC-51089 in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Dye Loading: Wash the cells with the physiological buffer and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: After dye loading, wash the cells again and incubate them with the various concentrations of SC-51089 or vehicle control (DMSO) for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
PGE2 Stimulation and Data Acquisition: Place the plate in a fluorescence plate reader capable of kinetic reads. Add a solution of PGE2 to all wells to achieve a final concentration that elicits a submaximal response (e.g., EC80). Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: For each well, calculate the change in fluorescence intensity from baseline upon PGE2 addition. Plot the response against the concentration of SC-51089 and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Knockdown of EP1 Receptor Expression using siRNA
This protocol provides a general workflow for transfecting cells with EP1 siRNA and validating the knockdown efficiency.[19][20][21][22][23]
-
Cell Seeding: The day before transfection, seed the cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[20]
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute the EP1 siRNA (and a non-targeting control siRNA in a separate tube) in a serum-free medium (e.g., Opti-MEM®).
-
In another tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.[23][24]
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh, serum-free or antibiotic-free medium.
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal incubation time should be determined empirically.
-
Validation of Knockdown:
-
Quantitative PCR (qPCR): After the incubation period, harvest the cells and isolate total RNA. Perform reverse transcription followed by qPCR using primers specific for the EP1 receptor and a housekeeping gene for normalization. Calculate the percentage of mRNA knockdown relative to the cells transfected with the non-targeting control siRNA.[18]
-
Western Blot: Lyse a separate batch of transfected cells and perform a Western blot analysis using an antibody specific for the EP1 receptor. Use an antibody against a loading control protein (e.g., β-actin or GAPDH) to normalize the results and quantify the reduction in EP1 protein levels.[25][26]
-
-
Functional Assay: Once knockdown is confirmed, the cells can be used in functional assays as described in Protocol 1 (calcium imaging) or other relevant assays to assess the phenotypic consequences of reduced EP1 receptor expression.
Concluding Remarks: Choosing the Right Tool for the Job
Both SC-51089 and siRNA for EP1 are invaluable tools for dissecting the role of this important prostaglandin receptor. The choice between them hinges on the specific experimental question and the desired outcome.
SC-51089 is the preferred choice for:
-
Acute inhibition studies: Its rapid onset of action is ideal for investigating the immediate consequences of EP1 receptor blockade.
-
Pharmacological profiling: It allows for the determination of dose-dependent effects and the calculation of inhibitory constants (IC50, Ki).
-
In vivo studies: As a small molecule, it generally has better pharmacokinetic properties for systemic administration in animal models.[27]
siRNA for EP1 is the ideal tool for:
-
Investigating the role of the EP1 protein itself: By removing the protein from the system, siRNA can help to distinguish between the receptor's signaling functions and any potential non-signaling or scaffolding roles.[28]
-
Long-term inhibition studies in vitro: The sustained knockdown of EP1 expression is advantageous for experiments that require a prolonged period of receptor inhibition.
-
Target validation: The high specificity of siRNA makes it an excellent tool for confirming that a particular phenotype is indeed mediated by the EP1 receptor.
It is important for researchers to be aware of the potential limitations of each approach. SC-51089, like any small molecule inhibitor, may have off-target effects at higher concentrations.[29][30][31] Similarly, siRNA can induce off-target gene silencing through partial sequence complementarity.[6][7][8][32] Therefore, careful experimental design, including the use of appropriate controls and multiple validation methods, is crucial for obtaining robust and interpretable results. By understanding the strengths and weaknesses of both SC-51089 and EP1 siRNA, researchers can confidently select the most appropriate tool to advance our understanding of EP1 receptor biology and its therapeutic potential.
References
- 1. Insights into the kinetics of siRNA-mediated gene silencing from live-cell and live-animal bioluminescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thermofisher.com [thermofisher.com]
- 3. Effect of siRNA nuclease stability on the in vitro and in vivo kinetics of siRNA-mediated gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell cycle arrest drastically extends the duration of gene silencing after transient expression of short hairpin RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. Microglial inhibition of neuroprotection by antagonists of the EP1 prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotection by PGE2 receptor EP1 inhibition involves the PTEN/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. idtdna.com [idtdna.com]
- 14. researchgate.net [researchgate.net]
- 15. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 16. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Calcium Signaling Pathways: Key Pathways in the Regulation of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. thno.org [thno.org]
- 19. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. siRNA knockdown [protocols.io]
- 24. assets.fishersci.com [assets.fishersci.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. m.youtube.com [m.youtube.com]
- 32. biorxiv.org [biorxiv.org]
Safety Operating Guide
Safe Disposal of SC 51089 Free Base: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the safe disposal of SC 51089 free base, a selective antagonist of the prostaglandin E2 EP1 receptor. The following procedures are based on general laboratory safety protocols and should be supplemented by a thorough review of your institution's specific waste management policies and the supplier's Safety Data Sheet (SDS).
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Chemical Name | 3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1][2]benzoxazepine-5-carbohydrazide |
| Molecular Formula | C₂₂H₁₉ClN₄O₃ |
| Molecular Weight | 422.86 g/mol |
| Appearance | Off-white to light yellow solid powder[3] |
| Solubility | DMSO: 100 mg/mL[3][4] |
| Storage | Store at 4°C, protected from light, in a dry, sealed container[4] |
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not located, chemicals of similar structure and research purpose often carry significant hazards. Based on general safety data for complex organic molecules used in research, it is prudent to handle this compound as a hazardous substance.
Potential Hazards:
-
Toxic if swallowed, in contact with skin, or inhaled.
-
May cause serious eye irritation or damage.
-
May cause skin irritation or an allergic skin reaction.
-
May be harmful to aquatic life with long-lasting effects.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards.[5]
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[5]
-
Skin and Body Protection: Wear a laboratory coat, long pants, and closed-toe shoes.[6][7]
-
Respiratory Protection: If handling large quantities or if there is a risk of generating dust, use a fume hood or wear a respirator.[6][7]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. Never dispose of this chemical down the drain or in the regular trash. [8][9]
1. Waste Collection and Segregation:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and rinsate, in a designated hazardous waste container.[10]
-
The waste container must be made of a material compatible with the chemical and any solvents used.[1]
-
Clearly label the waste container as "Hazardous Waste" and list all contents, including this compound and any solvents.[8]
-
Store halogenated and non-halogenated solvent wastes separately if applicable to your institution's waste streams.[10]
2. Storage of Chemical Waste:
-
Store the hazardous waste container in a designated and properly ventilated Satellite Accumulation Area (SAA) within the laboratory.[1][8]
-
Ensure the waste container is kept securely closed except when adding waste.[1][10]
-
Store incompatible waste types separately to prevent accidental reactions.[1] For example, keep acidic waste separate from basic waste.
3. Disposal of Empty Containers:
-
A container that held this compound is not considered "empty" until it has been properly decontaminated.[10]
-
For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required.[2] The rinsate must be collected and disposed of as hazardous waste.[2]
-
After triple rinsing, deface or remove the original label from the "empty" container before disposal in the regular trash or recycling, as per your institution's guidelines.[2]
4. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for the pickup and disposal of the hazardous waste.[8]
-
Do not attempt to transport hazardous waste outside of the laboratory yourself.[2]
Experimental Protocols
No specific experimental protocols for the use of this compound were found in the context of providing disposal procedures. It is imperative that any experimental protocol involving this compound includes a detailed plan for the decontamination of equipment and the disposal of all resulting waste streams.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. vumc.org [vumc.org]
- 3. This compound | Prostaglandin Receptor | 146033-03-6 | Invivochem [invivochem.com]
- 4. abmole.com [abmole.com]
- 5. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. scienceready.com.au [scienceready.com.au]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. acs.org [acs.org]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling SC 51089 Free Base
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like SC 51089 free base. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for chemical handling information, building trust through value that extends beyond the product itself.
This compound is a selective antagonist of the prostaglandin E2 EP1 receptor, supplied as a crystalline solid.[1] While a comprehensive Safety Data Sheet (SDS) is not publicly available, product information from suppliers indicates that this compound should be considered hazardous. General safety warnings advise to avoid ingestion, inhalation, and contact with skin and eyes, and to wash hands thoroughly after handling.[1] The monohydrochloride salt of this compound is classified as "Danger" and is toxic if swallowed.
Essential Safety and Handling Information
Adherence to proper personal protective equipment (PPE) protocols is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact during handling and weighing. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Minimizes the risk of inhaling the powdered compound. |
Operational Plan: From Receipt to Experiment
A systematic approach to handling this compound minimizes risks and ensures the integrity of your experiments.
Receiving and Storage
Upon receipt, visually inspect the container for any damage. The compound should be stored at -20°C for long-term stability.[1][2] For shorter periods, some suppliers suggest storage at -80°C (up to 6 months) or 4°C (up to 2 years).[3] It is crucial to store the compound in a tightly sealed container, protected from moisture and light.[3][4] Some sources also recommend storage under an inert atmosphere, such as nitrogen.[3]
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
Preparation of Stock Solutions
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, but is sparingly soluble in aqueous buffers.[1]
Experimental Protocol: Preparing a Stock Solution
-
Ensure a controlled environment: Perform all operations in a chemical fume hood.
-
Equilibrate the compound: Allow the container of this compound to reach room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of the powdered compound.
-
Dissolution: Add the appropriate volume of solvent (e.g., DMSO, ethanol) to the compound. Purging the solvent with an inert gas before use is recommended.[1]
-
Storage of solution: Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[4] Aqueous solutions are not recommended for storage for more than one day.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Unused this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not discard it down the drain or in regular trash.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and empty containers, should be collected in a designated, sealed waste container and disposed of as chemical waste.
-
Solutions: Waste solutions containing this compound should be collected in a clearly labeled, sealed container for hazardous waste disposal.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
